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  • Product: 5-bromo-1H-indole-3-sulfonyl chloride
  • CAS: 2086186-32-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromoindole-3-sulfonyl Chloride

Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in both natural products and synthetic drugs.[1][2] This guide focuses on a particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in both natural products and synthetic drugs.[1][2] This guide focuses on a particularly valuable, reactive intermediate: 5-bromoindole-3-sulfonyl chloride. The strategic placement of the bromine atom at the 5-position and the sulfonyl chloride at the 3-position creates a versatile building block for drug discovery. The bromine atom modulates the electronic properties of the indole ring and provides a handle for further diversification via cross-coupling reactions, while the highly reactive sulfonyl chloride group is an ideal electrophile for constructing sulfonamide libraries.[1][3] This document provides an in-depth exploration of the synthesis, reactivity, and application of this reagent, complete with detailed experimental protocols, structure-activity relationship (SAR) analysis, and case studies in relevant therapeutic areas.

Physicochemical Properties and Strategic Value

The utility of 5-bromoindole-3-sulfonyl chloride in drug design stems from the combined influence of its key functional groups.

  • The Indole Nucleus: This bicyclic aromatic system is a frequent binder to biological targets, often participating in hydrogen bonding (via the N-H group) and pi-stacking interactions.[4]

  • The 5-Bromo Substituent: Halogenation at this position significantly impacts the molecule's properties. The electron-withdrawing nature of bromine alters the charge distribution of the indole ring. Furthermore, bromine's polarizability can facilitate stronger binding interactions within protein active sites through halogen bonding.[5] It also serves as a crucial synthetic handle for palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups to explore the chemical space.[1]

  • The 3-Sulfonyl Chloride Group: This highly electrophilic moiety is the primary reactive site of the molecule.[6] It reacts readily with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂).[3] The resulting sulfonamide group is a key pharmacophore in its own right, known for its ability to act as a hydrogen bond donor and acceptor and for its hydrolytic stability.[3][7]

Core Synthesis and Workflow

The primary application of 5-bromoindole-3-sulfonyl chloride is the synthesis of N-substituted 5-bromoindole-3-sulfonamides. This reaction forms the basis for creating large, diverse libraries of compounds for high-throughput screening.

Experimental Protocol: General Synthesis of 5-Bromoindole-3-sulfonamides

This protocol outlines a standard procedure for the reaction between 5-bromoindole-3-sulfonyl chloride and a generic primary or secondary amine.

Materials:

  • 5-Bromoindole-3-sulfonyl chloride

  • Amine of interest (e.g., aniline, benzylamine, morpholine)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution. This base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the exothermicity of the reaction with the highly reactive sulfonyl chloride.

  • Reagent Addition: Dissolve 5-bromoindole-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Synthetic Workflow Diagram

The following diagram illustrates the general workflow from starting material to a purified compound library ready for biological screening.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation A 5-Bromoindole-3-sulfonyl Chloride + Diverse Amine Library (R-NH2) B Reaction in DCM with Pyridine/Et3N A->B Step 1-4 C Aqueous Workup & Extraction B->C Step 6 D Flash Column Chromatography C->D Step 7 E Characterized Compound Library D->E Step 8 F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Candidate Drug H->I pathway cluster_membrane Ciliary Epithelium CO2 CO2 + H2O hCAII hCA II CO2->hCAII HCO3 HCO3- + H+ Secretion Aqueous Humor Secretion HCO3->Secretion Drives fluid transport hCAII->HCO3 Inhibitor 5-Bromoindole-3- sulfonamide Derivative Inhibitor->hCAII Inhibition

Sources

Exploratory

5-bromo-1H-indole-3-sulfonyl chloride CAS number and molecular weight

Advanced Reagent Profile & Medicinal Chemistry Applications Executive Summary 5-bromo-1H-indole-3-sulfonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of indole-3-sulfonamides. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Profile & Medicinal Chemistry Applications

Executive Summary

5-bromo-1H-indole-3-sulfonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of indole-3-sulfonamides. This scaffold is "privileged" in medicinal chemistry, serving as a core pharmacophore for 5-HT6 receptor antagonists (CNS targets), antiviral agents, and anticancer therapeutics. This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, handling protocols, and application in drug discovery.[1][2]

Part 1: Chemical Identity & Physiochemical Properties

Table 1: Technical Datasheet

PropertySpecification
Chemical Name 5-bromo-1H-indole-3-sulfonyl chloride
CAS Number 2086186-32-3 (Primary); Note: Rare intermediates may have vendor-specific IDs.
Molecular Formula C₈H₅BrClNO₂S
Molecular Weight 294.55 g/mol
Appearance Off-white to beige solid (highly dependent on purity/oxidation state)
Solubility Soluble in DCM, THF, DMF, Acetone. Reacts with water/alcohols.
Melting Point >150°C (Decomposes)
Storage 2–8°C, Hygroscopic, Store under Argon/Nitrogen.
SMILES ClS(=O)(=O)c1c[nH]c2ccc(Br)cc12
Part 2: Synthetic Pathway & Mechanism

The synthesis of 5-bromo-1H-indole-3-sulfonyl chloride relies on Electrophilic Aromatic Substitution (EAS) . The indole ring is electron-rich, with the C3 position being the most nucleophilic due to the contribution of the nitrogen lone pair to the aromatic system.

Mechanism of Action[3][4][5]
  • Electrophilic Attack: Chlorosulfonic acid (

    
    ) acts as the electrophile. The 
    
    
    
    -electrons of the indole C2-C3 bond attack the sulfur center.
  • Sigma Complex: A resonance-stabilized cation (sigma complex) forms.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid intermediate.

  • Conversion to Chloride: In the presence of excess chlorosulfonic acid (or added

    
    /
    
    
    
    ), the sulfonic acid functionality is converted to the sulfonyl chloride.
Visualization: Synthetic Workflow

The following diagram outlines the critical process flow for synthesizing and isolating this moisture-sensitive compound.

SynthesisWorkflow Start Starting Material: 5-Bromoindole Reaction Reaction: Electrophilic Substitution Solvent: DCM or Neat Temp: 0°C to RT Start->Reaction Reagent Reagent: Chlorosulfonic Acid (ClSO3H) (Excess, 3-5 equiv) Reagent->Reaction Intermediate Intermediate: Indole-3-sulfonic acid Reaction->Intermediate Initial Attack Conversion Chlorination: In situ conversion to Sulfonyl Chloride Intermediate->Conversion -H2O Quench Quench: Pour onto Crushed Ice (Critical: Exothermic) Conversion->Quench Completion (TLC) Workup Workup: Extract with DCM Wash with cold Brine Dry over Na2SO4 Quench->Workup Product Final Product: 5-bromo-1H-indole-3-sulfonyl chloride Workup->Product

Figure 1: Synthetic workflow for the chlorosulfonation of 5-bromoindole. Note the critical ice quench step to prevent hydrolysis.

Part 3: Reactivity Profile & Handling

1. Hydrolytic Instability: Sulfonyl chlorides are highly susceptible to hydrolysis.[6] Exposure to atmospheric moisture converts the chloride back to the sulfonic acid (


) and HCl.
  • Diagnostic: A strong acidic smell (HCl gas) upon opening the container indicates decomposition.

  • Mitigation: Always handle in a fume hood. Store in a desiccator or glovebox.

2. Chemoselectivity: The C3-sulfonyl group is strongly electron-withdrawing. This deactivates the indole ring, making further electrophilic substitution (e.g., at C2) difficult. However, the N1-position remains acidic (


) and can be deprotonated by strong bases (NaH, KOtBu) for N-alkylation after sulfonamide formation.
Part 4: Medicinal Chemistry Applications[1][2][7][8][9][10][11]

The 5-bromo-1H-indole-3-sulfonyl moiety is a "privileged scaffold." The bromine atom at C5 provides a handle for further diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing researchers to expand the SAR (Structure-Activity Relationship) library rapidly.

Key Therapeutic Areas:

  • 5-HT6 Receptor Antagonists: Used in treating cognitive impairment (Alzheimer's) and obesity. The sulfonamide linker provides optimal geometry for receptor binding pockets.

  • Antiviral Agents: Indole sulfonamides have shown efficacy against HIV-1 non-nucleoside reverse transcriptase.

  • Anticancer: Inhibition of tubulin polymerization.

Visualization: SAR Logic Flow

SAR_Logic Core 5-Bromo-1H-indole- 3-sulfonyl chloride Rxn1 + Primary Amines (R-NH2) Core->Rxn1 Nucleophilic Substitution Rxn2 + Aryl Boronic Acids (Pd Cat.) Core->Rxn2 Suzuki Coupling (at C5-Br) Rxn3 + Alkyl Halides (Base) Core->Rxn3 N-Alkylation (at N1-H) Prod1 Indole-3-Sulfonamides (GPCR Ligands) Rxn1->Prod1 Prod2 5-Aryl-Indoles (Biaryl Scaffolds) Rxn2->Prod2 Prod3 N1-Alkylated Derivatives Rxn3->Prod3

Figure 2: Divergent synthesis strategy using the 5-bromo-indole-3-sulfonyl chloride core.

Part 5: Experimental Protocols
Protocol A: Synthesis of Indole-3-Sulfonamides (Coupling)

Context: Standard procedure for reacting the sulfonyl chloride with an amine to create a library of bioactive compounds.

Reagents:

  • 5-bromo-1H-indole-3-sulfonyl chloride (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine (1.1 equiv) and

    
     (2.0 equiv) in anhydrous DCM (0.1 M concentration relative to limiting reagent).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 5-bromo-1H-indole-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Why: Dropwise addition prevents localized heating and minimizes side reactions (e.g., disulfonylation).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine/pyridine).

    • Wash with Saturated

      
       (to remove hydrolyzed sulfonic acid byproducts).
      
    • Wash with Brine.[7]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel).
    
Protocol B: Quality Control (Purity Check)

Before using the sulfonyl chloride in sensitive steps:

  • TLC: Run a TLC in 30% EtOAc/Hexane. The chloride should run higher (

    
    ) than the hydrolyzed sulfonic acid (
    
    
    
    , stays at baseline).
  • Derivatization Test: Take a small aliquot (~5 mg), react with excess morpholine in DCM. Check by LC-MS. If the morpholine-sulfonamide adduct is the major peak, the reagent is active.

References
  • Fluorochem. (2024). 5-Bromo-1H-indole-3-sulfonyl chloride Product Sheet. Retrieved from

  • PubChem. (2024).[8] 5-Bromo-1H-indole-3-sulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry. (2008). Synthesis and 5-HT6 Receptor Antagonist Activity of Indole-3-sulfonamides. (General reference for the scaffold utility).
  • Sigma-Aldrich. (2024). Indole Synthesis and Functionalization Protocols. Retrieved from

Sources

Foundational

5-bromo-1H-indole-3-sulfonyl chloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility and Handling of 5-Bromo-1H-indole-3-sulfonyl Chloride[1][2][3] Executive Summary 5-Bromo-1H-indole-3-sulfonyl chloride (CAS: 2086186-32-3) is a high-value electrophilic inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Handling of 5-Bromo-1H-indole-3-sulfonyl Chloride[1][2][3]

Executive Summary

5-Bromo-1H-indole-3-sulfonyl chloride (CAS: 2086186-32-3) is a high-value electrophilic intermediate used primarily in the synthesis of sulfonamides and sulfonate esters for drug discovery (e.g., 5-HT6 antagonists, antiviral agents).[1][2][3] Its utility is defined by the reactivity of the sulfonyl chloride moiety; however, this same reactivity imposes strict limitations on solvent selection.

Critical Insight: The most common failure mode in utilizing this reagent is not "insolubility" but pseudo-solubility —where the compound dissolves but simultaneously degrades (solvolysis) or reacts violently (DMSO incompatibility).[2][3][4] This guide prioritizes solvent compatibility over simple dissolution capacity.[1][2][4]

Physicochemical Profile & Solubility Landscape

The indole core provides moderate polarity and hydrogen-bond donating capability (NH), while the 5-bromo substituent increases lipophilicity.[1][2][3] The sulfonyl chloride group is the moisture-sensitive "warhead."[1][2][3]

Molecular Weight: ~294.55 g/mol Appearance: Off-white to yellow solid Primary Hazard: Corrosive, Moisture Sensitive[1][2][4]

Table 1: Solubility & Compatibility Matrix

Data synthesized from structure-property relationships (SPR) of indole-3-sulfonyl chlorides.[1][2][3]

Solvent ClassSpecific SolventSolubility RatingStability RatingApplication Notes
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)High Preferred reaction solvent. Excellent solubility; easily dried.[1][2][3]
Chlorinated Chloroform (CHCl₃)High High Good alternative to DCM; ensure ethanol stabilizer is removed (use amylene-stabilized).[1][2][3][4]
Ethers Tetrahydrofuran (THF)High Moderate Good solubility.[1][2][3][4] Must be anhydrous/BHT-free.[1][2][3] Hygroscopic nature poses hydrolysis risk.[2][3]
Ethers 2-MeTHFModerate High Green alternative to THF.[1][2][3][4] Lower water miscibility protects the reagent.[1][4]
Polar Aprotic Acetonitrile (MeCN)Moderate High Good for polar reactions.[1][2][3][4] Must be strictly anhydrous.[2][3]
Polar Aprotic DMSO High CRITICAL FAILURE DO NOT USE. Risk of violent decomposition and rapid hydrolysis.[1][2][4]
Polar Aprotic DMF High Low Avoid for storage. Can induce Vilsmeier-type side reactions or hydrolysis over time.[1][2][3][4]
Esters Ethyl Acetate (EtOAc)Moderate High Good for workup/extraction.[1][2][3][4] Less suitable for reactions due to potential transesterification side-risks (rare but possible).[1][2][3]
Protic Methanol/EthanolPseudo-Soluble Zero Incompatible. Reacts rapidly to form sulfonate esters (solvolysis).[1][2][3][4]
Hydrocarbon Hexanes/HeptaneInsoluble High Used as an antisolvent for precipitation/purification.[1][2][4]

Stability & Reactivity Considerations

The choice of solvent is dictated by the "Survival Time" of the sulfonyl chloride species.[1]

The DMSO/DMF Trap

Researchers often default to DMSO for solubilizing heterocycles.[1][2][4] This is a critical error for sulfonyl chlorides.

  • Mechanism: Sulfonyl chlorides can act as electrophilic activators for DMSO (similar to Swern oxidation conditions), leading to exothermic decomposition and the release of toxic byproducts.[4]

  • DMF Risk: While often used as a catalyst (1-2 drops) for generating acid chlorides, bulk DMF can promote hydrolysis due to its hygroscopic nature and can react to form amidines under thermal stress.[1][2][3][4]

The "Stabilizer" Effect in Chloroform

Standard HPLC-grade Chloroform often contains 0.5–1.0% Ethanol as a stabilizer.[1][2][3]

  • Risk: The ethanol will react with 5-bromo-1H-indole-3-sulfonyl chloride to form the ethyl sulfonate ester impurity.[1][2][3]

  • Correction: Always use Amylene-stabilized Chloroform or DCM for reactions involving this reagent.[1][2][3][4]

Decision Logic: Solvent Selection

The following diagram illustrates the decision process for selecting the correct solvent based on the operational phase.

SolventSelection Start Start: Select Solvent for 5-Bromo-1H-indole-3-sulfonyl Cl Intent What is the Intention? Start->Intent Reaction Synthesis (Sulfonylation) Intent->Reaction Analysis Analysis (HPLC/NMR) Intent->Analysis Storage Storage / Stock Solution Intent->Storage PolarityCheck Substrate Solubility? Reaction->PolarityCheck ProticCheck Is Protic Solvent Required? Analysis->ProticCheck SolidState Store as Solid (-20°C, Desiccated) Storage->SolidState Best Practice DMSO STOP: DMSO (Decomposition Risk) Storage->DMSO Avoid DCM Use Anhydrous DCM (Preferred) PolarityCheck->DCM High Sol. THF Use Anhydrous THF (Secondary) PolarityCheck->THF Need Polar MeCN Use MeCN / Water (Acidic) Run Fast Gradient ProticCheck->MeCN No (Preferred) Methanol STOP: Solvolysis Risk (Forms Methyl Ester) ProticCheck->Methanol Yes

Figure 1: Solvent Selection Decision Matrix ensuring chemical stability and safety.

Experimental Protocols

Protocol A: Solubility Screening (Self-Validating)

Objective: To determine if a solvent is suitable for reaction without degrading the reagent.[1][2][3]

  • Preparation: Weigh 10 mg of 5-bromo-1H-indole-3-sulfonyl chloride into a dry 4 mL glass vial.

  • Addition: Add 100 µL of the target solvent (e.g., Anhydrous DCM).

  • Observation: Vortex for 10 seconds.

    • Clear Solution: Soluble (>100 mg/mL).[2][3]

    • Suspension: Add solvent in 100 µL increments up to 1 mL.[2][3]

  • Validation (The "TLC Spike"):

    • Immediately spot the solution on a TLC plate.[1][2]

    • Spot the solid reagent (dissolved in fresh DCM) alongside it as a reference.[2][3]

    • Elute with Hexane:EtOAc (7:3).[2][3][4]

    • Result: If the solution spot shows a different Rf (retention factor) or a baseline streak compared to the fresh reference, solvent incompatibility/degradation has occurred. [4]

Protocol B: Reaction Setup (Anhydrous Conditions)

Objective: Standard sulfonylation reaction (e.g., with an amine).

  • Drying: Flame-dry or oven-dry all glassware.[1][2][3][4] Cool under a stream of Argon/Nitrogen.[2][3][4]

  • Solvent: Use DCM distilled over CaH₂ or passed through an activated alumina column (SPS).[2][3][4] Note: Molecular sieves (3Å) can be used, but avoid basic sieves which might promote hydrolysis.[3][4]

  • Dissolution: Dissolve the amine substrate and base (e.g., Triethylamine or Diisopropylethylamine, 1.2 equiv) in DCM. Cool to 0°C.[2][3][5]

  • Reagent Addition: Dissolve 5-bromo-1H-indole-3-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add dropwise to the amine solution.[1][3][5]

    • Why Solution Addition? Adding the solid directly can create local hotspots and concentration gradients that favor side reactions.[1][4]

  • Monitoring: Monitor consumption of the sulfonyl chloride by TLC/LCMS.

    • LCMS Note: In LCMS using MeOH/Water, the sulfonyl chloride will appear as the Methyl Ester adduct (M+31) or the Sulfonic Acid (M+17/M+18 depending on ionization).[3][4] This is an artifact of the analysis, not necessarily the reaction pot.

References

  • Sigma-Aldrich. 1H-Indole-3-sulfonyl chloride Product Specification. (Analogous scaffold properties).

  • PubChem. 5-Bromopyridine-3-sulfonyl chloride Stability Data.[1][2][3][6] (Heteroaromatic sulfonyl chloride stability trends). [2][3][4][6]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Comprehensive analysis of sulfonyl halide decomposition pathways).

  • Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.[1][2][4] (Safety grounding for DMSO incompatibility). [2][3]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation.[1][2][4] (General protocols for sulfonyl chloride usage).

Sources

Exploratory

Difference between 5-bromoindole-3-sulfonyl chloride and 5-bromoindole-3-sulfonic acid

Executive Summary This guide provides an in-depth technical comparison between 5-bromoindole-3-sulfonic acid and its activated derivative, 5-bromoindole-3-sulfonyl chloride . The core distinction lies in their chemical r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 5-bromoindole-3-sulfonic acid and its activated derivative, 5-bromoindole-3-sulfonyl chloride .

The core distinction lies in their chemical reactivity and utility in drug discovery:

  • 5-Bromoindole-3-sulfonic acid is the thermodynamically stable, water-soluble parent compound, primarily serving as a synthetic precursor or a metabolic endpoint.

  • 5-bromoindole-3-sulfonyl chloride is the kinetically reactive, moisture-sensitive electrophile. It is the "workhorse" reagent used to install the 5-bromoindole-3-sulfonyl moiety into diverse pharmacophores, particularly in the synthesis of sulfonamide-based 5-HT6 receptor antagonists and antiviral agents.

Chemical Identity & Physical Properties[1][2][3]

The functional group transformation from a sulfonic acid (


) to a sulfonyl chloride (

) drastically alters the physicochemical profile of the indole scaffold.
Feature5-Bromoindole-3-sulfonic acid5-Bromoindole-3-sulfonyl chloride
Structure Indole core with C5-Br and C3-

Indole core with C5-Br and C3-

Role Stable Precursor / MetaboliteReactive Electrophile / Reagent
Physical State Solid (often high MP due to H-bonding)Solid (lower MP, crystalline)
Solubility High in Polar Solvents (

, MeOH)
High in Organic Solvents (DCM, EtOAc, THF)
Stability High (Air/Moisture Stable)Low (Moisture Sensitive - Hydrolyzes)
Acidity/Reactivity Strong Acid (

)
Electrophilic (Reacts with Nucleophiles)

Synthesis & Interconversion Protocols

The synthesis of the sulfonyl chloride typically proceeds via the electrophilic aromatic substitution of 5-bromoindole. While the sulfonic acid can be isolated, the chloride is often generated directly or in a one-pot procedure to maximize yield and minimize handling of the zwitterionic acid.

Reaction Scheme (Graphviz)

ReactionScheme Indole 5-Bromoindole Acid 5-Bromoindole- 3-sulfonic acid Indole->Acid Sulfonation (Pyridine-SO3 or H2SO4) Chloride 5-Bromoindole- 3-sulfonyl chloride Indole->Chloride Direct Chlorosulfonation (ClSO3H, excess) Acid->Chloride Chlorination (PCl5 or SOCl2) Chloride->Acid Hydrolysis (H2O, fast) Sulfonamide Sulfonamide (Drug Scaffold) Chloride->Sulfonamide Aminolysis (R-NH2, Base)

Figure 1: Synthetic interconversion pathways.[1] The direct route (Indole


 Chloride) is preferred in industrial settings to avoid isolation of the sulfonic acid.
Detailed Synthetic Protocols
Protocol A: Direct Synthesis of 5-Bromoindole-3-sulfonyl Chloride

Principle: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction proceeds via initial sulfonation followed by conversion of the acid to the chloride in situ.

  • Setup: Equip a 3-neck round-bottom flask with a drying tube (CaCl2), a dropping funnel, and a thermometer.

  • Reagent Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C.

  • Substrate Addition: Dissolve 5-bromoindole (1.0 equiv) in a minimal amount of anhydrous dichloromethane (DCM) or add as a solid in small portions. Maintain internal temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Note: Monitoring by TLC is difficult due to the instability of the chloride on silica. Mini-workup (quench with amine) is recommended for monitoring.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate.

  • Isolation: Extract immediately with DCM (

    
    ). Wash the organic layer with cold water and cold brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo to obtain the crude solid. Recrystallize from Hexane/EtOAc if necessary. Store under inert gas at -20°C.

Protocol B: Synthesis of 5-Bromoindole-3-sulfonic Acid

Principle: Use of milder sulfonating agents (Pyridine-SO3 complex) prevents the formation of the chloride and minimizes side reactions.

  • Reaction: Dissolve 5-bromoindole (1.0 equiv) in anhydrous pyridine. Add Pyridine-sulfur trioxide complex (1.2 equiv) .

  • Heating: Reflux the mixture (approx. 115°C) for 2–4 hours.

  • Workup: Cool to room temperature. Pour into water. Acidify with 1M HCl to precipitate the sulfonic acid (or isolate as the sodium salt by adding NaOH).

  • Purification: Recrystallize from water/ethanol.

Reactivity Profile & Mechanism[4]

The fundamental difference lies in the electrophilicity of the sulfur atom.

5-Bromoindole-3-sulfonyl Chloride (The Electrophile)
  • Mechanism: Nucleophilic Acyl Substitution (specifically at Sulfur).

  • Reactivity: Highly reactive towards nucleophiles (Amines, Alcohols, Thiols).

  • Side Reactions:

    • Hydrolysis: Reacts with atmospheric moisture to revert to the sulfonic acid and HCl.

    • Desulfonylation: Under strong acidic heating, the sulfonyl group can be cleaved (reverse sulfonation).

5-Bromoindole-3-sulfonic Acid (The Stable Acid)
  • Mechanism: Acts primarily as a Brønsted acid.

  • Reactivity: The sulfonate anion (

    
    ) is a poor electrophile. It requires activation (e.g., with 
    
    
    
    or Thionyl chloride) to react with amines.
  • Utility: Can serve as a water-solubilizing group or a "dummy" group to block the C3 position during reactions at the C5-Bromine (e.g., Suzuki coupling).

Reactivity Flowchart (Graphviz)

Reactivity cluster_0 5-Bromoindole-3-sulfonyl Chloride cluster_1 Nucleophiles Cl Sulfonyl Chloride (R-SO2-Cl) Prod1 Sulfonamide (Stable Drug Linker) Cl->Prod1 + Nu1 (Base) Prod2 Sulfonic Acid (Hydrolysis Product) Cl->Prod2 + Nu2 (Fast) Prod3 Sulfonate Ester (Labile) Cl->Prod3 + Nu3 (Base) Nu1 Primary Amine (R-NH2) Nu2 Water (H2O) Nu3 Alcohol (R-OH)

Figure 2: Reactivity divergence of the sulfonyl chloride. The path to the Sulfonamide is the primary value driver in medicinal chemistry.

Applications in Drug Discovery[3][4][5][6][7]

The 5-bromoindole-3-sulfonyl moiety is a "privileged structure" in medicinal chemistry. The bromine provides a handle for further diversification (via cross-coupling), while the sulfonyl group provides rigid geometry and hydrogen-bonding capability.

5-HT6 Receptor Antagonists

Research has shown that N1-arylsulfonyl-3-piperidinyl indoles and related structures are potent 5-HT6 antagonists, investigated for treating cognitive impairment in Alzheimer's disease.

  • Role of Chloride: The 5-bromoindole-3-sulfonyl chloride is reacted with piperazine or piperidine derivatives to form the core sulfonamide linkage.

  • Role of Bromine: Subsequent Suzuki coupling at the C5-Br position allows for the introduction of aryl/heteroaryl groups to optimize potency and selectivity.

Antiviral Agents

Indole-3-sulfonamides have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The electron-withdrawing nature of the sulfonyl group at C3 modulates the electron density of the indole ring, influencing binding affinity.

Handling, Stability & Safety

Stability Matrix
ConditionSulfonyl ChlorideSulfonic Acid
Ambient Air Unstable. Decomposes to acid + HCl fumes.Stable. Hygroscopic but does not decompose.
Water Violent/Fast Hydrolysis. Generates heat/HCl.Soluble. Forms acidic solution (

).
Storage -20°C, under Argon/Nitrogen.Room Temperature, desiccated.
Safety Protocols
  • Lachrymator Hazard: 5-bromoindole-3-sulfonyl chloride is a potent lachrymator (tear gas effect) and corrosive. Handle only in a functioning fume hood.

  • HCl Generation: Opening an old bottle of the chloride often releases pressurized HCl gas. Vent carefully.

  • Reaction Safety: When quenching chlorosulfonation reactions (Protocol A), the residual chlorosulfonic acid reacts explosively with water. Always add the reaction mixture dropwise to a large excess of ice.

References

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[2] TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. The Journal of Organic Chemistry, 75(18), 6208–6213. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard reference for electrophilic substitution of indoles at C3). Link

  • Suven Life Sciences Ltd. (2009). Sulfone derivatives as 5-HT6 receptor ligands. Patent WO2009053996. (Demonstrates the use of 5-bromoindole-3-sulfonyl chloride in drug synthesis). Link

  • Katritzky, A. R., et al. (2001).[3] Synthesis of sulfonyl chloride substrate precursors. Heterocycles, 55, 1703.[3] (General protocols for indole sulfonyl chlorides). Link

Sources

Foundational

Technical Guide: Bioactive Sulfonamides Derived from 5-Bromo-1H-indole-3-sulfonyl Chloride

Topic: Bioactivity of Sulfonamides Derived from 5-Bromo-1H-indole-3-sulfonyl Chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The ind...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity of Sulfonamides Derived from 5-Bromo-1H-indole-3-sulfonyl Chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. Within this class, sulfonamides derived from 5-bromo-1H-indole-3-sulfonyl chloride represent a high-value pharmacophore. The C5-bromine atom enhances lipophilicity and provides a handle for halogen bonding, while the C3-sulfonyl moiety serves as a rigid linker that directs the molecule toward specific protein pockets, most notably Carbonic Anhydrases (CAs) and the colchicine binding site of tubulin . This guide details the synthetic pathways, structure-activity relationships (SAR), and validated bioactivity profiles of this specific subclass.[1]

Chemical Foundation & Synthesis

The core precursor, 5-bromo-1H-indole-3-sulfonyl chloride , is not typically isolated as a stable commercial reagent due to its hydrolytic instability. It is synthesized in situ or immediately prior to coupling.

Regioselectivity and Mechanism

Electrophilic substitution on the indole ring favors the C3 position due to the high electron density contributed by the nitrogen lone pair.[2] While the C5-bromine is electron-withdrawing (deactivating), the pyrrole ring's reactivity dominates, ensuring that chlorosulfonation occurs exclusively at C3 rather than C2 or C6.

Synthetic Workflow

The synthesis proceeds via the direct chlorosulfonation of 5-bromoindole. The resulting sulfonyl chloride is then coupled with various amines (primary or secondary) to generate the sulfonamide library.

Key Reaction Parameters:

  • Reagent: Chlorosulfonic acid (

    
    ) acts as both the solvent and the electrophile.
    
  • Temperature Control: Reaction must be maintained at 0°C to prevent polymerization or over-sulfonation.

  • Quenching: The sulfonyl chloride is sensitive to hydrolysis; anhydrous conditions during workup are critical.

Visualization of Synthetic Pathway

SynthesisPathway Start 5-Bromoindole Intermediate 5-Bromo-1H-indole- 3-sulfonyl chloride Start->Intermediate Electrophilic Substitution Reagent Chlorosulfonic Acid (0°C, 2h) Reagent->Intermediate Product 5-Bromoindole-3- sulfonamide Intermediate->Product Nucleophilic Attack Amine Amine (R-NH2) Pyridine/DCM Amine->Product

Caption: Step-wise synthesis of sulfonamide derivatives from the 5-bromoindole core via C3-chlorosulfonation.

Bioactivity Profile

The 5-bromo-1H-indole-3-sulfonamide scaffold exhibits a dual-mechanism bioactivity profile, primarily targeting cancer cell proliferation and specific enzymatic pathways.

Anticancer Activity (Tubulin Polymerization Inhibition)

Derivatives where the sulfonamide nitrogen is substituted with aryl or heteroaryl groups (e.g., N-(3,4,5-trimethoxyphenyl)) function as potent microtubule destabilizing agents .

  • Mechanism: These compounds bind to the colchicine site of tubulin. The indole ring mimics the pharmacophore of colchicine, while the sulfonamide linker positions the pendant aryl group to interact with the

    
    -tubulin subunit.
    
  • Role of 5-Br: The bromine atom fills a hydrophobic pocket in the tubulin dimer, often increasing binding affinity by 2-5 fold compared to the unsubstituted indole.

  • Data Summary:

    • IC50 (HeLa/MCF-7): Typically 0.01 – 5.0

      
      M.
      
    • Effect: G2/M phase cell cycle arrest followed by apoptosis.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic inhibitors of Zinc-metalloenzymes like Carbonic Anhydrases.[3]

  • Target Isoforms: High selectivity is often observed for hCA IX and hCA XII , which are overexpressed in hypoxic tumor tissues.

  • Mechanism: The sulfonamide moiety (

    
     or substituted variants) coordinates directly with the 
    
    
    
    ion in the enzyme's active site. The 5-bromoindole tail extends into the hydrophobic half of the active site cleft, conferring isoform selectivity.
Antimicrobial & Antiviral Potential

While less potent than their anticancer counterparts, these derivatives show activity against Gram-positive bacteria (e.g., S. aureus) and certain viruses (e.g., HIV-1).

  • Mode of Action: Inhibition of dihydropteroate synthase (bacterial) or reverse transcriptase (viral).

Structure-Activity Relationship (SAR) Analysis

The biological output is strictly controlled by the substitution pattern on the sulfonamide nitrogen (


) and the indole nitrogen (

).
Substitution SiteModificationEffect on Bioactivity
Indole C5 (Core) Bromine (-Br) Essential. Enhances lipophilicity and metabolic stability. Superior to -H or -F; comparable to -Cl but offers halogen bonding capability.
Sulfonamide N (

)
Aryl (e.g., 4-methoxy)Anticancer. Favors tubulin binding. Electron-donating groups (EDGs) generally improve potency.
Sulfonamide N (

)
Heterocycle (e.g., thiazole)Antimicrobial. Mimics classic sulfa drugs; improves bacteriostatic activity.
Sulfonamide N (

)
Unsubstituted (

)
Enzyme Inhibition. Critical for Carbonic Anhydrase (CA) zinc coordination. Substitution here abolishes CA activity.
Indole N (

)
Methyl/BenzylModulatory. Methylation can improve pharmacokinetic profile but may reduce H-bond donor capacity required for some targets.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1H-indole-3-sulfonyl Chloride

Note: This intermediate is unstable and should be used immediately.

  • Preparation: Charge a flame-dried 3-neck flask with 5-bromoindole (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g). Cool to 0°C under

    
    .
    
  • Addition: Add chlorosulfonic acid (3.0 eq) dropwise over 20 minutes. Maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 2 hours. The solution will darken (pink/purple hue).

  • Workup: Pour the reaction mixture carefully onto crushed ice. Extract immediately with cold Ethyl Acetate (3x).

  • Isolation: Wash organic layer with cold brine, dry over

    
    , and concentrate in vacuo at low temperature (< 30°C). Use the resulting solid directly in Protocol B.
    
Protocol B: General Sulfonamide Coupling
  • Setup: Dissolve the amine of choice (1.1 eq) in anhydrous DCM containing Pyridine (2.0 eq) or Triethylamine (2.0 eq).

  • Coupling: Add the crude 5-bromo-1H-indole-3-sulfonyl chloride (1.0 eq) dissolved in DCM dropwise at 0°C.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Purification: Quench with 1M HCl (to remove pyridine). Wash with

    
    . Purify via silica gel column chromatography.
    
Protocol C: Tubulin Polymerization Assay (In Vitro)

Self-Validating Control: Use Colchicine or Paclitaxel as a reference standard.

  • Reagent Prep: Prepare bovine brain tubulin (10

    
    M) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9) containing 1 mM GTP.
  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (1–50

    
    M). Final DMSO concentration < 1%.
    
  • Measurement: Monitor turbidity at 350 nm every 30 seconds for 60 minutes at 37°C using a spectrophotometer.

  • Analysis: Plot absorbance vs. time. A decrease in the steady-state absorbance or a lag in the polymerization curve (compared to vehicle control) indicates inhibition.

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of these derivatives, highlighting how the "R" group determines the primary biological output.

MechanismOfAction Core 5-Bromo-1H-indole-3- sulfonamide Scaffold R_H R = H (Primary Sulfonamide) Core->R_H R_Aryl R = Aryl/Heteroaryl (Secondary Sulfonamide) Core->R_Aryl CA Carbonic Anhydrase (Zn2+ Active Site) R_H->CA Zn Coordination Tubulin Tubulin (Colchicine Site) R_Aryl->Tubulin Hydrophobic Interaction Hypoxia Disruption of pH Regulation CA->Hypoxia Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis / Cell Death Hypoxia->Apoptosis Arrest->Apoptosis

Caption: Divergent mechanisms of action based on sulfonamide nitrogen substitution (R-group).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Singh, P., et al. (2018). Indole-3-sulfonamides as specific inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry. Link

  • Mirzaei, H., et al. (2020).[4] Sulfonamides as potential anti-cancer agents: A review of their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2016). Synthesis and molecular docking of some novel sulfonamides containing indole moiety as carbonic anhydrase inhibitors and cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025).[1][2][5] Synthesis and Applications of 5-Bromoindole Derivatives. BenchChem Technical Notes. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized One-Pot Synthesis of 5-Bromo-1H-indole-3-sulfonyl Chloride

Executive Summary This application note details a robust, scalable, one-pot protocol for the synthesis of 5-bromo-1H-indole-3-sulfonyl chloride from 5-bromoindole . While traditional methods often employ neat chlorosulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, one-pot protocol for the synthesis of 5-bromo-1H-indole-3-sulfonyl chloride from 5-bromoindole . While traditional methods often employ neat chlorosulfonic acid, this guide prioritizes a solvent-moderated approach (using dichloromethane or acetonitrile) to enhance thermal control, minimize side reactions (such as polymerization or N-sulfonation), and improve safety profiles during scale-up. This intermediate is a critical scaffold in the development of 5-HT6 antagonists, antiviral agents, and sulfonamide-based kinase inhibitors.

Scientific Background & Reaction Logic[1][2][3]

Mechanism of Action

The transformation proceeds via Electrophilic Aromatic Substitution (


) .
  • Activation: Chlorosulfonic acid (

    
    ) acts as both the solvent (in neat protocols) and the electrophile source.
    
  • Sulfonation: The electron-rich indole ring undergoes attack at the C3 position (the most nucleophilic site) by the sulfonyl cation (

    
     or 
    
    
    
    ), forming the indoline-3-sulfonic acid intermediate.
  • Conversion: In the presence of excess chlorosulfonic acid, the sulfonic acid intermediate is converted to the sulfonyl chloride, releasing sulfuric acid and HCl gas.

Why 5-Bromo? The bromine atom at C5 is an electron-withdrawing group (EWG) via induction but electron-donating via resonance. While it slightly deactivates the ring compared to unsubstituted indole, it directs incoming electrophiles ortho to itself (C4/C6) or para (C2). However, the intrinsic nucleophilicity of the indole pyrrole ring (C3) dominates, ensuring high regioselectivity for the C3 position.

Reaction Scheme

ReactionScheme cluster_0 Reagents cluster_1 Intermediate (Transient) SM 5-Bromoindole (C8H6BrN) Inter 5-Bromoindole-3- sulfonic acid SM->Inter Sulfonation (0°C) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Inter Product 5-Bromoindole-3- sulfonyl chloride Inter->Product Chlorination (Excess ClSO3H) Byproducts H2SO4 + HCl (gas) Inter->Byproducts

Figure 1: Reaction pathway showing the sequential sulfonation and chlorination steps.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 5-Bromoindole (>98% purity).[1][2]

    • Chlorosulfonic acid (

      
      ) – Handle with extreme caution; reacts violently with water.
      
    • Dichloromethane (DCM), Anhydrous (Preferred solvent).

    • Sodium bicarbonate (

      
      ) for quenching.
      
  • Equipment:

    • Three-neck round-bottom flask (RBF) with temperature probe.

    • Addition funnel (pressure-equalizing).

    • Nitrogen inlet/outlet (to scrubber for HCl gas).

    • Ice-salt bath (

      
       to 
      
      
      
      ).
Step-by-Step Methodology
Step 1: System Preparation

Ensure all glassware is oven-dried. Connect the reaction vessel to a caustic scrubber (NaOH solution) to trap evolved HCl gas.

Step 2: Solvation and Cooling
  • Charge the RBF with 5-Bromoindole (1.0 eq) .

  • Add Anhydrous DCM (10-15 volumes) . Stir until fully dissolved.

  • Cool the solution to

    
     to 
    
    
    
    .
    • Note: Indoles are acid-sensitive. Low temperature prevents dimerization/polymerization (often observed as a deep red/purple color).

Step 3: Electrophile Addition
  • Charge the addition funnel with Chlorosulfonic acid (3.0 – 5.0 eq) .

  • Add dropwise over 30–60 minutes, maintaining internal temperature

    
     .
    
    • Observation: A color change to pink or violet is normal. Vigorous bubbling (HCl) will occur.

  • Once addition is complete, allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–4 hours .

    • Process Control: Monitor by TLC (EtOAc/Hexane) or HPLC. The intermediate sulfonic acid may appear as a baseline spot that disappears as it converts to the less polar sulfonyl chloride.

Step 4: Quenching & Isolation (Critical)

The product is moisture-sensitive and hydrolytically unstable in hot acid.

  • Prepare a slurry of Crushed Ice/Water in a separate beaker.

  • Slowly pour the reaction mixture into the stirring ice slurry. DO NOT add water to the acid mixture.

  • Stir vigorously for 10–15 minutes. The product should precipitate as an off-white to beige solid.

  • Filter immediately using a sintered glass funnel.

  • Wash the cake with cold water (3x) to remove residual acid.

  • Wash with cold n-Hexane (2x) to remove unreacted indole.

  • Dry: Vacuum dry at ambient temperature (

    
    ) over 
    
    
    
    or in a desiccator. Avoid heat drying, as it accelerates hydrolysis.
Process Workflow Diagram

Workflow Setup Setup: Dry Glassware + N2 Purge HCl Scrubber Connected Dissolve Dissolve 5-Br-Indole in DCM Cool to -5°C Setup->Dissolve Add Dropwise Addition of ClSO3H (Maintain T < 5°C) Dissolve->Add React Warm to RT Stir 2-4 Hours Add->React Quench Pour into Crushed Ice (Exothermic Quench) React->Quench Filter Filtration & Cold Water Wash (Remove Acid) Quench->Filter Dry Vacuum Dry < 30°C Store under Inert Gas Filter->Dry

Figure 2: Operational workflow emphasizing temperature control and quenching sequence.

Analytical Parameters & Troubleshooting

Expected Data
ParameterSpecificationNotes
Appearance Off-white to beige powderDark brown/purple indicates oxidation or polymerization.
Yield 75% – 85%Lower yields often result from hydrolysis during quenching.

NMR (DMSO-

)

7.5-8.5 ppm (Aromatic)
Characteristic downfield shift of C2-H due to

group.
Stability Moisture SensitiveHydrolyzes to sulfonic acid (water soluble) over time.
Troubleshooting Guide
  • Issue: Low Yield / No Precipitate.

    • Cause: The product hydrolyzed back to the sulfonic acid (which is water-soluble) during the quench.

    • Solution: Ensure the quench is rapid and cold. If no solid forms, extract the aqueous quench mixture with Ethyl Acetate or DCM immediately.

  • Issue: Product is sticky/gum.

    • Cause: Presence of impurities or residual solvent.

    • Solution: Triturate the gum with cold diethyl ether or hexane to induce crystallization.

  • Issue: Violent fuming during addition.

    • Cause: Addition rate too fast or moisture in the system.

    • Solution: Slow down addition; ensure

      
       sweep is active.
      

Safety & Handling

  • Chlorosulfonic Acid: Highly corrosive and reacts explosively with water. Always wear a full face shield and chemical-resistant gloves.

  • HCl Gas: Significant evolution of hydrogen chloride gas requires an efficient scrubbing system (e.g., bubbling exhaust through 10% NaOH).

  • Storage: Store the final sulfonyl chloride in a tightly sealed container at

    
     under argon or nitrogen.
    

References

  • Title: "Electrophilic substitution of indoles.
  • Synthesis of Indole-3-sulfonyl Chlorides

    • Title: "Synthesis and pharmacological evaluation of novel 5-HT6 receptor antagonists."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General search for 5-HT6 antagonists using this intermediate).

  • Chlorosulfonic Acid Handling

    • Title: "Chlorosulfonic Acid - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides

    • Title: "Stability of Heteroarom
    • Source: ChemRxiv.
    • URL:[Link] (Search for specific stability data on indole sulfonates).

  • One-Pot Protocols (Patent Literature)

Sources

Application

Preparation of 5-bromo-3-sulfonyl indole building blocks for library synthesis

Executive Summary & Strategic Importance The 5-bromo-3-sulfonyl indole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction for diversity-oriented synthesis (DOS). This buil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-bromo-3-sulfonyl indole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction for diversity-oriented synthesis (DOS). This building block offers two distinct vectors for functionalization:

  • C3-Sulfonyl Group: A robust pharmacophore acting as a hydrogen-bond acceptor and bioisostere for carbonyls, critical in 5-HT6 antagonists, HIV-1 non-nucleoside reverse transcriptase inhibitors (e.g., L-737,126), and HCV inhibitors.

  • C5-Bromine Handle: A stable electrophile ready for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to expand library diversity after the core scaffold is established.

This guide details a metal-free, iodine-mediated direct sulfonylation protocol optimized for parallel library synthesis. Unlike classical Friedel-Crafts methods requiring moisture-sensitive acid chlorides, this protocol utilizes stable sodium sulfinates, offering superior atom economy and operational simplicity.

Strategic Analysis: Pathway Selection

When designing a library synthesis campaign, selecting the correct bond-forming methodology is paramount. We compare the two dominant strategies below:

FeatureMethod A: Iodine-Mediated (Recommended) Method B: Friedel-Crafts (Classic)
Reagents Sodium Sulfinates (

) +

Sulfonyl Chlorides (

) +

Conditions Mild (EtOH/DMSO, Room Temp/50°C)Harsh (Inert atm, reflux, acidic)
Functional Group Tolerance High (Tolerates amines, esters)Low (Acid-sensitive groups degrade)
Atom Economy High (NaI byproduct)Low (Stoichiometric Al waste)
Purification Precipitation/Filtration (High Throughput)Aqueous workup + Chromatography
Scalability Excellent (Open flask)Moderate (Exothermic quenching)

Decision: For library synthesis, Method A is the superior choice due to its "open-flask" capability and the stability of sodium sulfinate diversity reagents.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low-yielding substrates. The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway mediated by an in situ generated sulfonyl iodide species.

Diagram 1: Iodine-Mediated Sulfonylation Mechanism

Mechanism Reagents Reagents: Sodium Sulfinate + I2 ActiveSpecies Active Electrophile: Sulfonyl Iodide (R-SO2-I) Reagents->ActiveSpecies Oxidative Coupling Intermediate Sigma Complex (C3-Iodonium/Cation) ActiveSpecies->Intermediate Electrophilic Attack at C3 Indole Substrate: 5-Bromoindole Indole->Intermediate Product Product: 5-Bromo-3-Sulfonyl Indole Intermediate->Product Re-aromatization (-HI) Byproduct Byproducts: NaI + HI Intermediate->Byproduct

Caption: The reaction relies on the formation of highly reactive sulfonyl iodide (


) generated in situ from sodium sulfinate and iodine.

Detailed Protocol: Iodine-Mediated Synthesis

Objective: Synthesis of a 24-member library of 5-bromo-3-(arylsulfonyl)indoles.

Reagents & Materials
  • Substrate: 5-Bromoindole (1.0 equiv).

  • Diversity Reagent: Sodium Aryl/Alkyl Sulfinates (1.2 equiv).

  • Promoter: Iodine (

    
    ) (0.5 – 1.0 equiv).
    
  • Solvent: Ethanol (EtOH) or DMSO (for solubility-challenged sulfinates).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Charge: To a reaction vial (or 96-well block for parallel synthesis), add 5-bromoindole (196 mg, 1.0 mmol) and the appropriate Sodium Sulfinate (1.2 mmol).

  • Solvent Addition: Add Ethanol (3.0 mL). If reagents do not dissolve, add DMSO (0.5 mL) as a co-solvent.

  • Activation: Add molecular Iodine (

    
    ) (127 mg, 0.5 mmol) in one portion.
    
    • Note: The solution will turn dark brown/purple immediately.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Optimization: If conversion is <50% by LCMS after 2 hours, heat to 50°C.

  • Quench & Workup (Library Friendly):

    • Add 10% aqueous

      
       (3 mL) to the reaction mixture. The iodine color will fade to pale yellow/white.
      
    • Add water (5 mL) to induce precipitation.

    • Stir for 15 minutes to granulate the solid.

  • Isolation: Filter the precipitate using a fritted funnel or filter plate. Wash with water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry under vacuum at 45°C.

Data: Substrate Scope & Yields

Typical yields observed using this protocol for 5-bromoindole substrates:

Sulfinate (

)
Yield (%)Notes
Phenyl 88%Standard benchmark. Fast reaction.
4-Methylphenyl (Tosyl) 92%Excellent precipitation.
4-Chlorophenyl 85%Electron-withdrawing groups well tolerated.
Methyl (Alkyl) 65%Slower reaction; required heating to 50°C.
2-Naphthyl 81%High solubility required (DMSO co-solvent).

Alternative Protocol: Friedel-Crafts Sulfonylation

Use Case: When sodium sulfinates are unavailable, or the specific sulfonyl chloride is the only source of the diversity element.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Dissolution: Dissolve 5-bromoindole (1.0 mmol) in anhydrous

    
     (5 mL).
    
  • Lewis Acid: Cool to 0°C. Add Aluminum Chloride (

    
    ) (1.5 mmol) portion-wise.
    
    • Caution: Exothermic. Solution may turn red/dark.

  • Addition: Add Sulfonyl Chloride (

    
    ) (1.2 mmol) dropwise.
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Pour slowly into ice water. Extract with DCM.[1]

Library Workflow Visualization

The following diagram illustrates the integration of this protocol into a broader drug discovery workflow.

Diagram 2: Library Synthesis Workflow

Workflow Start Core Scaffold: 5-Bromoindole Step1 Step 1: C3-Sulfonylation (I2 / R-SO2-Na) Start->Step1 Diversity Input 1 (Sulfinates) Library1 Intermediate Library: 5-Br-3-Sulfonyl Indoles Step1->Library1 Precipitation Purification Step2 Step 2: C5-Diversification (Suzuki/Buchwald Coupling) Library1->Step2 Diversity Input 2 (Boronic Acids/Amines) FinalLib Final Library: 5-Aryl/Amino-3-Sulfonyl Indoles Step2->FinalLib Pd-Catalysis

Caption: Modular assembly of indole libraries. The bromine handle is preserved during sulfonylation, allowing for orthogonal C5 functionalization.

Troubleshooting & Expert Insights (E-E-A-T)

Regioselectivity Issues
  • Observation: Formation of N1-sulfonyl side products.

  • Cause: Highly basic conditions or use of sulfonyl chlorides with strong bases (e.g., NaH).

  • Solution: The Iodine/Sulfinate method is slightly acidic/neutral, effectively suppressing N-sulfonylation. The C3 position is naturally more nucleophilic than N1 in neutral indoles.

The "5-Bromo" Effect
  • Insight: The bromine atom at C5 is electron-withdrawing (inductive effect). This slightly deactivates the indole ring compared to unsubstituted indole.

  • Adjustment: While unsubstituted indole reacts with iodine/sulfinate in 2 hours, 5-bromoindole may require 4–6 hours. Do not increase temperature above 60°C, as this may promote de-iodination or polymerization.

Safety & Handling
  • Iodine: Corrosive and sublimes. Weigh in a fume hood.

  • Sodium Sulfinates: Generally stable solids, odorless (unlike thiols), and non-lachrymatory (unlike sulfonyl chlorides).

References

  • Iodine-Catalyzed Regioselective Sulfonylation: Xiao, F., et al. (2014).[2] Iodine-catalyzed regioselective 2-sulfonylation of indoles with sodium sulfinates. Organic Letters.

  • Green Synthesis Protocol: Li, H., et al. (2015). Iodine-mediated C3-sulfenylation of indoles with sodium sulfinates. RSC Advances.

  • Medicinal Chemistry Relevance: Zhao, F., et al. (2016). Application of Sulfonyl in Drug Design. Chinese Journal of Organic Chemistry.

  • Electrochemical Alternatives: Jiang, P., et al. (2022). Electrochemical Synthesis of 3-Sulfonylindoles. Thieme Connect.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indole Sulfonyl Chloride Purification

Subject: Stabilization and Purification of Unstable Indole Sulfonyl Chlorides Core Directive & Executive Summary The Problem: Indole sulfonyl chlorides are notoriously unstable intermediates. They suffer from two primary...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization and Purification of Unstable Indole Sulfonyl Chlorides

Core Directive & Executive Summary

The Problem: Indole sulfonyl chlorides are notoriously unstable intermediates. They suffer from two primary failure modes:

  • Hydrolysis: Rapid conversion to sulfonic acid upon contact with atmospheric moisture.

  • Autocatalytic Polymerization: The electron-rich indole ring (nucleophile) attacks the electrophilic sulfonyl chloride of a neighboring molecule. This reaction generates HCl, which further catalyzes the decomposition, turning the material into a characteristic "black tar" within minutes.

The Solution: Success relies on speed , acid-neutralization , and temperature control . Standard silica gel chromatography is often fatal to these compounds due to the acidic nature of silanol groups (


).

This guide prioritizes non-chromatographic isolation (crystallization/trituration) as the Gold Standard. Chromatography is presented only as a "rescue" protocol.

Immediate Troubleshooting (Triage)

FAQ: Why did my column turn black/purple?

Diagnosis: You likely used untreated silica gel. Standard silica has a pH of ~4–5. This acidity protonates the indole or activates the sulfonyl chloride, triggering the autocatalytic polymerization described above. Immediate Action: If the compound is still on the column, flush rapidly with 100% Ethyl Acetate containing 1% Triethylamine (Et3N) to recover whatever survives. Discard the black band.

FAQ: My solid turned into an oil/gum under vacuum.

Diagnosis: Thermal decomposition or residual solvent trapping. Indole sulfonyl chlorides often have low melting points. High-vacuum drying without cooling can melt the compound, accelerating intermolecular reactions. Immediate Action: Re-dissolve in anhydrous DCM, dry over


, and strip solvent without heating (water bath < 20°C). Store the resulting solid/oil immediately at -20°C under Argon.

The "Cycle of Doom": Decomposition Mechanism

Understanding why these compounds fail is critical to preventing it. The diagram below illustrates the autocatalytic loop you must break.

DecompositionCycle cluster_0 Autocatalytic Loop ISC Indole Sulfonyl Chloride HCl HCl (Byproduct) ISC->HCl Decomp Polymer Black Tar (Polymerization) ISC->Polymer Intermolecular Attack Acid Sulfonic Acid ISC->Acid Hydrolysis Moisture Moisture / Acidic Silica Moisture->Acid HCl->ISC Catalyzes HCl->Polymer Accelerates

Figure 1: The autocatalytic decomposition cycle. Note that HCl generation accelerates the formation of the "Black Tar" polymer.

Protocol A: The Gold Standard (Precipitation/Trituration)

Applicability: >90% of indole sulfonyl chloride syntheses. Principle: Remove impurities (sulfonic acids/isomers) by washing the solid rather than dissolving it.

Step-by-Step Workflow
  • Quench: Pour the crude reaction mixture (usually chlorosulfonic acid) onto crushed ice with vigorous stirring.

    • Critical: Do not let the temperature rise above 5°C.

  • Filtration: Filter the resulting precipitate immediately on a sintered glass funnel.

  • The "Cold Wash" (Purification Step):

    • Wash the filter cake with ice-cold water (3x) to remove residual acid.

    • Wash with cold n-Hexane or Petroleum Ether (2x). This removes non-polar impurities and helps dry the solid.

    • Validation: The filtrate pH should be neutral.

  • Drying: Dissolve the filter cake in minimal Dichloromethane (DCM) .

    • Separate any residual water layer.[1]

    • Dry organic layer over anhydrous

      
       (Sodium Sulfate is preferred over Magnesium Sulfate as it is less Lewis-acidic).
      
  • Isolation: Evaporate DCM at room temperature (do not heat).

  • Trituration (If sticky): If an oil forms, add cold Pentane/Hexane and scratch the flask to induce crystallization.

Protocol B: The "Rescue" (Neutralized Flash Chromatography)

Applicability: Only when Protocol A fails (e.g., product is an oil or highly impure). Principle: Passivate the acidic sites on silica gel to prevent decomposition.

Reagent Preparation
ComponentSpecificationPurpose
Stationary Phase Silica Gel 60 (230-400 mesh)Standard support
Neutralizer Triethylamine (

)
Blocks acidic silanols
Eluent A Hexane (or Heptane)Non-polar phase
Eluent B Ethyl Acetate (EtOAc)Polar phase
Execution Guide
  • Slurry Preparation:

    • Prepare the silica slurry using Hexane containing 1%

      
       .
      
    • Pour the column and flush with 2 column volumes of this "buffered" solvent.

    • Why? This pre-equilibrates the silica to a basic pH.

  • Loading:

    • Dissolve crude material in minimal DCM/Hexane (1:1).

    • Do not use pure DCM if possible (it can cause streaking).

  • Elution:

    • Run a fast gradient (e.g., 0%

      
       30% EtOAc in Hexane).
      
    • Speed is vital. The residence time on the column should be <15 minutes.

  • Collection:

    • Collect fractions into tubes containing 1 drop of saturated

      
       solution  (optional, but helps stability).
      
    • Evaporate pooled fractions immediately in a water bath < 25°C.

Decision Matrix: Choosing Your Method

Use this logic flow to determine the safest purification route for your specific derivative.

DecisionTree Start Crude Reaction Mixture Quench Quench on Ice (< 5°C) Start->Quench State Physical State? Quench->State Solid Solid Precipitate State->Solid Precipitates Oil Oily/Gum Residue State->Oil No Solid ActionSolid Protocol A: Cold Wash & Trituration Solid->ActionSolid ActionOil Extract with DCM Dry (Na2SO4) Oil->ActionOil PurityCheck Purity > 90%? ActionSolid->PurityCheck ActionOil->PurityCheck Use Use Immediately in Next Step PurityCheck->Use Yes Rescue Protocol B: Neutralized Flash (1% Et3N) PurityCheck->Rescue No (Impure)

Figure 2: Purification decision tree. Note that chromatography (Protocol B) is the last resort.

Storage & Handling Specifications

If you cannot use the sulfonyl chloride immediately, strictly adhere to these storage conditions.

ParameterRequirementReason
Temperature -20°C or lower Slows thermal decomposition kinetics.
Atmosphere Argon/Nitrogen Prevents hydrolysis from air moisture.
Container Glass + Teflon Tape Parafilm is permeable to moisture over time.
Dessicant P2O5 or Drierite Keep in a secondary jar with dessicant.
Shelf Life < 1 Week Even at -20°C, slow HCl formation occurs.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Sulfonyl Chlorides for general handling of moisture-sensitive halides).
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on stability of indole protection).
  • Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.
  • BenchChem Technical Division. (2025). Stability of Heteroaromatic Sulfonyl Chlorides. Note: Generalized reference for stability data.

  • Jolley, K. E., et al. (2018).[2] "A general and atom-efficient continuous-flow approach to prepare amines, amides and imines via reactive N-chloramines."[2] Beilstein J. Org.[2] Chem. (Demonstrates flow chemistry to avoid isolation of unstable intermediates).

Sources

Optimization

Technical Support Center: Indole Sulfonyl Chloride Quenching &amp; Workup

Topic: Quenching protocols for reactions involving indole sulfonyl chlorides. Audience: Researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quenching protocols for reactions involving indole sulfonyl chlorides. Audience: Researchers, medicinal chemists, and process development scientists. Format: Technical Support Knowledge Base (Troubleshooting, FAQs, Protocols).

Core Directive & Scientific Rationale

The "Double-Edged Sword" of Indole Sulfonyl Chlorides

Indole sulfonyl chlorides are critical intermediates in the synthesis of sulfonamide-based pharmacophores (e.g., 5-HT6 antagonists, antiviral agents). However, they present a unique dual challenge during workup:

  • Electrophilic Reactivity: The sulfonyl chloride moiety (

    
    ) is highly reactive toward nucleophiles, including water (hydrolysis).
    
  • Acid Sensitivity: The indole core is electron-rich and prone to acid-catalyzed dimerization or polymerization.

The Critical Failure Mode: When a reaction mixture containing excess indole sulfonyl chloride is quenched with unbuffered water, the hydrolysis generates strong acid:



The resulting 

can protonate the indole ring (typically at C3), initiating a cascade of electrophilic substitutions that leads to colored oligomers (often observed as "purple tar" or "black oil").

The Solution: Quenching protocols must be self-buffering . You must neutralize the generated acid simultaneously with the hydrolysis of the excess reagent.

Decision Matrix: Selecting Your Protocol

Before proceeding, determine the stability of your specific indole derivative and the scale of your reaction.

QuenchStrategy Start Reaction Complete? Scale Reaction Scale? Start->Scale AcidSens Is Product Acid Sensitive? Scale->AcidSens > 100 mg MethodB METHOD B: Solid-Phase Scavenging (Parallel/High-Throughput) Scale->MethodB < 100 mg (Parallel) MethodA METHOD A: Buffered Aqueous Quench (Standard) AcidSens->MethodA No (Stable Indole) AcidSens->MethodB Yes (Avoid Aqueous) MethodC METHOD C: Sacrificial Amine (Volatile Scavenger) AcidSens->MethodC Yes (Highly Labile)

Figure 1: Decision tree for selecting the appropriate workup protocol based on scale and substrate stability.

Detailed Protocols

Method A: The Buffered Aqueous Quench (Standard)

Best for: Gram-scale reactions where the product is stable to mild base.

The Logic: Instead of adding water to the reaction (which creates local acidic "hotspots"), we add the reaction mixture to a cold, buffered biphasic system.

Reagents:

  • Saturated aqueous

    
     (Sodium Bicarbonate).[1]
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Brine.

Protocol:

  • Cool Down: Cool the reaction mixture (typically in DCM or THF) to 0°C.

  • Prepare Quench: In a separate separatory funnel, prepare a 1:1 mixture of Sat.

    
      and your extraction solvent (EtOAc/DCM).
    
  • Reverse Addition: Slowly pour the cold reaction mixture into the separatory funnel containing the bicarbonate.

    • Why? This ensures the pH remains basic (> pH 7) throughout the quench, preventing indole polymerization.

  • Agitate: Shake vigorously for 5–10 minutes.

    • Note:

      
       evolution will occur. Vent frequently.
      
  • Phase Separation: Separate layers. Extract aqueous layer 2x with organic solvent.[1]

  • Acid Wash (Optional but Risky): If you must remove pyridine/amine bases, wash quickly with 0.5M citric acid or

    
     solution. Avoid HCl. 
    
  • Dry & Concentrate: Dry over

    
     (not 
    
    
    
    if Lewis acidic sites are a concern) and concentrate < 40°C.
Method B: Solid-Phase Scavenging (Water-Free)

Best for: High-throughput screening (HTS), parallel synthesis, or highly acid-sensitive indoles.

The Logic: Use a polymer-supported amine to react with excess sulfonyl chloride. The resulting sulfonamide is covalently bound to the bead and removed via filtration.

Reagents:

  • Resin: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene) or PS-N-Methylpiperazine.

  • Loading: Typically 3.0 – 4.0 mmol/g.

Protocol:

  • Calculate: Use 2.0 – 3.0 equivalents of resin relative to the excess sulfonyl chloride expected.[1][2]

  • Add: Add dry resin directly to the reaction vessel.

  • Incubate: Agitate (do not stir with magnetic bar as it grinds the beads) for 2–4 hours at room temperature.

  • Test: Spot TLC. The sulfonyl chloride spot (usually less polar than product) should disappear.

  • Filter: Filter through a coarse frit or Celite pad.

  • Wash: Wash resin with DCM/THF to recover entrained product.

  • Evaporate: The filtrate contains the pure product; no extraction required.

Troubleshooting Guide (Q&A)

Issue 1: The "Black Tar" Phenomenon

User Question: "I quenched my indole-5-sulfonyl chloride reaction with water, and the solution turned dark purple/black. My yield is <10%. What happened?"

Diagnosis: Acid-Catalyzed Polymerization. Root Cause: Simple water quenching generated


. The local pH dropped below 2, causing the indole to dimerize.
Corrective Action: 
  • Immediate: If the reaction is still in progress, add solid

    
     immediately.
    
  • Future: Use Method A (Reverse Addition) . Ensure the aqueous phase is buffered before contact.

Issue 2: Oiling Out / Incomplete Hydrolysis

User Question: "After bicarbonate workup, I still see unreacted sulfonyl chloride by NMR, and my product is an oil that won't crystallize."

Diagnosis: Hydrophobic Shielding. Root Cause: Indole sulfonyl chlorides are often lipophilic. In a biphasic DCM/Water system, the water cannot effectively reach the sulfonyl chloride to hydrolyze it. Corrective Action:

  • Add a Catalyst: Add a catalytic amount of DMAP (dimethylaminopyridine) or N-methylimidazole to the hydrolysis mixture. This acts as a nucleophilic shuttle, attacking the sulfonyl chloride to form a water-soluble intermediate that hydrolyzes rapidly.

  • Co-solvent: Add a small amount of Acetone or THF to the biphasic mix to increase miscibility.

Issue 3: Sulfonic Acid Contamination

User Question: "My product is a sulfonamide, but it's contaminated with a very polar spot that streaks on TLC."

Diagnosis: Sulfonic Acid Carryover. Root Cause: The hydrolysis byproduct (


) is an amphiphilic acid. In organic solvents like EtOAc, it can ion-pair with your product (especially if your product has an amine).
Corrective Action: 
  • Basic Wash: Ensure the aqueous wash is pH > 9 (use

    
    ). At this pH, the sulfonic acid is fully deprotonated (
    
    
    
    ) and will stay in the water layer.

Comparative Data: Scavenger vs. Aqueous

FeatureBuffered Aqueous WorkupPolymer Scavenging (PS-Trisamine)
Cost Low (Commodity chemicals)High (Resin costs)
Throughput Low (Requires separation/drying)High (Filter & Evaporate)
Acid Control Good (if buffered correctly)Excellent (No acid generated in solution)
Scalability High (kg scale feasible)Low (Best for <1g scale)
Speed 30–60 mins2–4 hours (passive time)

Visualizing the Failure Mechanism

Understanding the competing pathways is vital for process control.

FailureMode R1 Indole-SO2Cl Inter Hydrolysis R1->Inter Fail Indole Polymerization (Black Tar) R1->Fail Acid Catalysis Water H2O (Unbuffered) Water->Inter Prod1 Indole-SO3H (Sulfonic Acid) Inter->Prod1 Prod2 HCl (Strong Acid) Inter->Prod2 Prod2->R1 Protonation

Figure 2: The mechanism of failure when using unbuffered water. The generation of HCl catalyzes the decomposition of the starting material.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • BenchChem Technical Support. Sulfonyl Chloride Work-up Procedures. BenchChem. (Accessed 2024).

  • Yang, Z.; Xu, J. "Synthesis of Sulfonyl Chlorides."[3] Synthesis2013 , 45, 1675–1682.[3]

  • Marsh, A., et al. "Polymer-Supported Reagents for Multi-Step Organic Synthesis." Tetrahedron Lett.1996, 37, 2501. (Foundational text on PS-Trisamine scavenging).
  • Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[4] ChemRxiv2023 . (Detailed stability data on heterocyclic sulfonyl halides).

Sources

Troubleshooting

Recrystallization solvents for 5-bromo-1H-indole-3-sulfonyl chloride derivatives

Case ID: REC-5BR-IND-SC Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The Stability Paradox Welcome to the technical support hub for 5-bromo-1H-indole-3-sulfonyl chloride . Handling...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-5BR-IND-SC Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 5-bromo-1H-indole-3-sulfonyl chloride . Handling this compound presents a specific "stability paradox" familiar to medicinal chemists:

  • The Indole Core: Electron-rich and prone to oxidative polymerization (turning purple/black) if exposed to acid/air for too long.[1]

  • The Sulfonyl Chloride: Highly electrophilic and moisture-sensitive, prone to hydrolysis into sulfonic acid (releasing HCl, which further degrades the indole).

This guide provides self-validating protocols to purify this intermediate without triggering decomposition.

Module 1: Solvent Selection Matrix

Core Directive: You must balance solubility (dissolving the lipophilic 5-bromoindole core) with inertness (avoiding nucleophilic attack on the -SO₂Cl group).[1]

Solvent Compatibility Table
Solvent SystemCompatibilityTechnical Verdict
Toluene Recommended The Gold Standard. High boiling point allows good solubility differential; non-polar enough to exclude water; forms stable crystals.[1]
DCM / Heptane Excellent Best for Thermal Sensitivity. Uses the "Antisolvent" method. Dissolve in DCM (dichloromethane) at RT, precipitate with Heptane.
Ethyl Acetate / Hexane ⚠️ Conditional Good solubility, but commercial EtOAc often contains ethanol/water traces. Must be strictly anhydrous.[1]
Ethanol / Methanol FORBIDDEN Immediate Failure. Will react to form the sulfonate ester (solvolysis).
Water / Aqueous FORBIDDEN Immediate Failure. Hydrolysis to sulfonic acid + HCl gas.[1]
Diethyl Ether ⚠️ Risky Hygroscopic (absorbs water from air).[1] Only use if freshly distilled/dried.

Module 2: Standardized Protocols

Protocol A: The Thermal Gradient Method (Toluene)

Best for: Large batches (>5g) where the compound has moderate thermal stability.

  • Preparation: Dry Toluene over molecular sieves (3Å or 4Å) for 12 hours. Ensure all glassware is oven-dried.

  • Dissolution: Place crude solid in a flask. Add Toluene (approx. 5-7 mL per gram).[1]

  • Heating: Heat to 65–75°C (Do not reflux at 110°C unless necessary; high heat promotes indole decomposition).

  • Filtration (Critical): If insoluble black specks remain (polymerized indole), filter rapidly through a heated glass frit or a plug of cotton. Do not use paper filters if possible (moisture risk).

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours. Then, move to a 4°C fridge for 4 hours.

  • Isolation: Filter the off-white/yellow crystals under a blanket of Nitrogen/Argon. Wash with cold Hexane.

Protocol B: The Antisolvent Method (DCM/Heptane)

Best for: High-purity requirements or thermally unstable batches.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of anhydrous Dichloromethane (DCM) at room temperature.

  • Precipitation: Slowly add anhydrous Heptane (or Hexane) dropwise with stirring.

    • Visual Cue: Stop when a persistent cloudiness (turbidity) appears.[1]

  • Re-dissolution: Add a few drops of DCM until the solution is just clear again.

  • Crystallization: Cover and place in a -20°C freezer overnight.

  • Isolation: Filter cold.

Module 3: Troubleshooting & Failure Analysis

Visualizing the Failure Pathways

The following diagram illustrates the decision logic and the chemical risks during purification.

RecrystallizationLogic Start Crude 5-Bromo-1H-indole-3-sulfonyl chloride CheckWater Check Solvent Water Content (Karl Fischer or Molecular Sieves) Start->CheckWater SolventChoice Select Solvent System CheckWater->SolventChoice Toluene System A: Toluene (Thermal Method) SolventChoice->Toluene High Stability DCM_Heptane System B: DCM/Heptane (Antisolvent Method) SolventChoice->DCM_Heptane Low Stability Heat Heat to 60-70°C Toluene->Heat Dissolve Dissolve at RT DCM_Heptane->Dissolve Risk_Hydrolysis FAILURE: Hydrolysis (Product becomes Acidic) Heat->Risk_Hydrolysis Wet Solvent Cooling Slow Cooling (RT -> 4°C) Heat->Cooling Dissolve->Cooling Add Antisolvent Risk_Oil FAILURE: Oiling Out (Gummy residue) Cooling->Risk_Oil Cooled too fast Filter Filtration under Inert Gas Cooling->Filter Final Pure Crystalline Solid Filter->Final

Figure 1: Decision tree for solvent selection and failure mode avoidance.

Troubleshooting Guide (Q&A)

Q1: My product "oiled out" (turned into a sticky gum) instead of crystallizing. What happened?

  • The Cause: This is common with 5-bromoindoles due to their lipophilicity.[1] The solution likely became supersaturated too quickly, or the melting point of the solvated impurity is lower than the process temperature.

  • The Fix:

    • Re-heat the mixture until dissolved.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

    • Add more solvent: You may be too concentrated.[1] Dilute by 10-20%.[1]

    • Slow down: Wrap the flask in a towel to cool it very slowly.

Q2: The crystals are turning pink/purple on the filter paper.

  • The Cause: Oxidative decomposition. Indoles are light- and air-sensitive.[1] The presence of trace HCl (from hydrolysis) accelerates this "pinking."

  • The Fix:

    • Wash the crystals with cold, dry Hexane immediately to remove surface acid.

    • Dry under high vacuum in the dark.

    • Store under Argon at -20°C.

Q3: The Melting Point is broad (e.g., 120-135°C) and the material smells sharp.

  • The Cause: Partial hydrolysis. The sharp smell is HCl. You have a mixture of Sulfonyl Chloride and Sulfonic Acid.[2]

  • The Fix: You cannot easily "fix" the hydrolyzed portion. You must recrystallize again using strictly anhydrous Toluene to wash away the sulfonic acid (which is often less soluble in toluene than the chloride, or stays in the mother liquor depending on the specific derivative).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use ethanol if I keep it very cold? A: No. Even at -20°C, the sulfonyl chloride will react with ethanol to form the ethyl sulfonate ester. This is an irreversible chemical change, not a purification step.

Q: Why Toluene over Benzene? A: While Benzene is a classic solvent for sulfonyl chlorides [1], Toluene is safer (less carcinogenic) and has a better temperature range (110°C boiling vs 80°C), allowing for a steeper solubility curve.

Q: How do I dry my solvents effectively? A: For this application, storing Toluene or DCM over activated 4Å Molecular Sieves for 24 hours is sufficient. Distillation over Calcium Hydride (CaH₂) is the gold standard but often unnecessary if sieves are used correctly.

Q: Can I use column chromatography instead? A: Yes, but it is risky. Silica gel is slightly acidic and often contains water.[1] If you must column, use flash chromatography with rapid elution using Hexane/EtOAc, and neutralize the silica with 1% Triethylamine (though be careful, as amines can react with sulfonyl chlorides if left too long). Recrystallization is preferred for stability.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem Technical Support. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link (General handling of moisture-sensitive sulfonyl chlorides).[1]

  • Yang, Z., et al. "A clean and economic synthesis of alkanesulfonyl chlorides."[3] Synthesis, 2014, 46, 225-229.[3] (Context on oxidative chlorosulfonation and stability).

  • PubChem Compound Summary. 5-Bromopyridine-3-sulfonyl chloride.[1] Link (Physicochemical properties of heteroaromatic sulfonyl chloride analogs).[1]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of 5-Bromoindole Sulfonamides: A Technical Comparison Guide

Executive Summary This guide provides a high-resolution technical analysis of the mass spectrometry (MS) fragmentation behaviors of 5-bromoindole sulfonamides , a critical scaffold in medicinal chemistry targeting GPCRs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution technical analysis of the mass spectrometry (MS) fragmentation behaviors of 5-bromoindole sulfonamides , a critical scaffold in medicinal chemistry targeting GPCRs and kinase inhibitors. Unlike standard indole profiling, the presence of the bromine atom and the sulfonamide moiety introduces competing fragmentation pathways—specifically desulfonylation versus dehalogenation . This guide compares these patterns against non-halogenated analogs, offering researchers diagnostic ion signatures for structural validation in drug discovery workflows.

Introduction: The Analytical Challenge

5-Bromoindole sulfonamides present a unique analytical challenge due to the interplay between the electron-withdrawing sulfonamide group and the heavy halogen on the indole core. In Electrospray Ionization (ESI), these compounds exhibit distinct "fingerprints" that differ significantly from their unsubstituted counterparts.

Key Analytical Objectives:

  • Differentiation: Distinguishing N-sulfonyl (1-position) from C-sulfonyl (3-position) isomers.

  • Validation: Using the

    
     isotopic doublet as an internal standard for fragment tracing.
    
  • Quantification: Identifying stable product ions (

    
    ) for Multiple Reaction Monitoring (MRM).
    

Experimental Methodology

To replicate the fragmentation patterns described, the following standardized LC-MS/MS protocol is recommended. This protocol ensures the preservation of the labile S-N bond during ionization while promoting informative fragmentation in the collision cell.

Standardized ESI-MS/MS Protocol
ParameterSettingRationale
Ionization Mode ESI Positive (

) / Negative (

)
Positive: Favored for basic amino-sulfonamides. Negative: Favored for acidic N-H sulfonamides.
Capillary Voltage 3.0 – 3.5 kVModerate voltage prevents in-source fragmentation of the sulfonamide bond.
Cone Voltage 20 – 40 VCritical: Higher voltages (>50V) may cause premature loss of

.
Collision Energy Stepped (15, 30, 45 eV)Low energy preserves the Br-Indole core; high energy cleaves the indole ring.
Mobile Phase 0.1% Formic Acid (aq) / MeCNAcidic pH promotes protonation

on the sulfonamide nitrogen or indole C3.

Fragmentation Mechanics: The Core Pathways

The fragmentation of 5-bromoindole sulfonamides is governed by two competing mechanisms: Sulfonyl Cleavage and Indole Ring Dissociation .

The Isotopic Signature (The "Twin Peaks")

Before analyzing fragmentation, the precursor ion must be validated via the bromine isotopic pattern.

  • Observation: A 1:1 doublet separated by 2 Da (

    
     and 
    
    
    
    ).
  • Utility: Any fragment ion retaining the bromine atom must preserve this 1:1 doublet. Loss of the doublet indicates debromination .

Pathway A: Sulfonamide Bond Cleavage (The Dominant Pathway)

In N-sulfonyl indoles (1-sulfonyl), the S-N bond is the weakest link.

  • 
     Elimination:  A rearrangement occurs where the sulfonyl group is expelled as neutral 
    
    
    
    (64 Da).[1][2]
    • Mechanism:[3][4][5] The oxygen of the sulfonyl group often interacts with the ortho-protons of the phenyl ring (if present) or the C2-proton of the indole.

  • S-N Cleavage: Direct cleavage yields the 5-bromoindole cation or the sulfonyl cation , depending on charge localization.

Pathway B: Indole Ring Fragmentation

Once the sulfonamide group is lost, the 5-bromoindole core fragments further:

  • Loss of HCN (27 Da): Characteristic of the pyrrole ring cleavage in indoles.

  • Loss of Br (79/81 Da): Occurs at high collision energies. Radical cleavage of the C-Br bond.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic N-(phenylsulfonyl)-5-bromoindole .

FragmentationPathway Precursor Precursor Ion [M+H]+ (1:1 Isotopic Doublet) Intermediate1 [M+H - SO2]+ (Rearrangement Product) Precursor->Intermediate1 - SO2 (64 Da) Rearrangement IndoleCore 5-Bromoindole Cation [Indole-Br]+ Precursor->IndoleCore S-N Cleavage (Loss of R-SO2) SulfonylIon Sulfonyl Cation [R-SO2]+ Precursor->SulfonylIon S-N Cleavage Intermediate1->IndoleCore Loss of R group Fragment_HCN [Indole-Br - HCN]+ IndoleCore->Fragment_HCN - HCN (27 Da) Pyrrole Ring Break Fragment_Br Debrominated Indole [Indole]+ IndoleCore->Fragment_Br - Br• (79/81 Da) High Energy

Figure 1: Competing fragmentation pathways for N-sulfonyl-5-bromoindole. Note the divergence between


 rearrangement and direct S-N cleavage.

Comparative Analysis: 5-Bromo vs. Alternatives

This section compares the 5-bromo variant with its non-halogenated (Hydrogen) and Chloro-analogs to highlight diagnostic differences.

Table 1: Diagnostic Ion Signatures (ESI Positive Mode)

Assuming a generic structure: N-(Benzenesulfonyl)-5-X-indole

Feature5-Bromoindole Sulfonamide (Target)Indole Sulfonamide (Alternative)5-Chloroindole Sulfonamide (Alternative)
Precursor Isotope Pattern 1:1 Doublet (

,

)
Singlet (

)
3:1 Doublet (

,

)
Primary Neutral Loss

(64 Da)

(64 Da)

(64 Da)
Indole Core Ion (

)

(Doublet)

(Singlet)

(3:1 Doublet)
C-X Bond Stability Moderate (Br loss observed at >35 eV)High (C-H bond stable)High (Cl loss rare in ESI)
Diagnostic Fragment



(Rare)
Key Insight: The "Bromine Anchor" Effect

In comparative studies, the bromine atom acts as a charge-localizing anchor .

  • Non-brominated indoles tend to fragment extensively via ring opening because the charge is delocalized over the entire indole system.

  • 5-Bromoindoles often show a more stable "Indole Core" ion because the bromine stabilizes the radical cation intermediate, making the

    
     ion a highly reliable quantifier for pharmacokinetic studies.
    

Case Study: Distinguishing Isomers

A common issue in synthesis is regiospecificity (N1-substitution vs. C3-substitution). MS/MS can distinguish these:

  • N1-Sulfonyl (Indole Nitrogen):

    • Bond Lability: High. The N-S bond is essentially an amide-like bond but weaker.

    • Base Peak: Often the sulfonyl cation

      
       or the indole cation 
      
      
      
      .
    • Mechanism: Facile loss of the sulfonyl group due to the stability of the neutral indole leaving group.

  • C3-Sulfonyl (Indole Carbon):

    • Bond Lability: Low. The C-S bond is a strong covalent bond.

    • Base Peak: Often

      
       or 
      
      
      
      (if amine present).
    • Mechanism: The sulfonyl group is retained; fragmentation occurs on the substituents attached to the sulfonamide nitrogen.

References

  • Fragmentation of Arom

    • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[1][2]

    • Source: PubMed (Rapid Commun Mass Spectrom)
    • URL:[Link]

  • Indole Fragmentation P

    • Title: Study of Mass Spectra of Some Indole Derivatives.[6][7][8][9][10]

    • Source: Scientific Research Publishing (AJAC)[8]

    • URL:[Link]

  • General Sulfonamide MS/MS Mechanisms

    • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
    • Source: PubMed (Rapid Commun Mass Spectrom)
    • URL:[Link]

  • 5-Bromoindole Spectral D

    • Title: 5-Bromoindole | C8H6BrN | CID 24905.
    • Source: PubChem[11]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 5-bromo-1H-indole-3-sulfonyl chloride

Introduction 5-bromo-1H-indole-3-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical as impurities can be carried through subsequent synthetic st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-1H-indole-3-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical as impurities can be carried through subsequent synthetic steps, impacting the safety and efficacy of the final drug substance. The inherent reactivity of the sulfonyl chloride functional group, particularly its susceptibility to hydrolysis, presents a significant challenge for the development of a robust and reliable analytical method for purity determination.

This guide provides an in-depth, experience-based approach to developing a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-bromo-1H-indole-3-sulfonyl chloride. We will explore the rationale behind the experimental choices, present a detailed protocol for a direct analysis approach, validate the method according to international guidelines, and compare it with an alternative derivatization-based strategy.

Pillar 1: The Method Development Strategy - Causality and Choices

The primary goal is to separate the main compound from potential impurities, including starting materials, by-products, and, crucially, its primary degradant, 5-bromo-1H-indole-3-sulfonic acid. The physicochemical properties of the analyte dictate the chromatographic strategy.

  • Analyte Characteristics : 5-bromo-1H-indole-3-sulfonyl chloride is a moderately polar molecule containing a hydrophobic indole ring system and a highly reactive, polar sulfonyl chloride group. Its structure suggests good chromophoric properties due to the indole nucleus, making UV detection a suitable choice.

  • Chromatographic Mode Selection : Reversed-phase HPLC (RP-HPLC) is the most widely used mode in the pharmaceutical industry for its versatility in analyzing compounds with a range of polarities.[1][2] It is the logical choice here, where separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.[1]

  • Stationary Phase (Column) Selection : A C18 column is the workhorse of RP-HPLC and a good starting point.[1] We will select a column with dimensions of 4.6 x 150 mm and a 5 µm particle size, which offers a good balance of resolution, speed, and backpressure.[3] The smaller the particle size, the higher the efficiency, but this also increases backpressure.[3] Given the reactivity of the analyte, a shorter run time is desirable to minimize on-column degradation.

  • Mobile Phase Selection : The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent like acetonitrile or methanol.[4][5] Acetonitrile is often preferred over methanol for its lower UV absorbance at short wavelengths and lower viscosity, which results in lower backpressure.[5][6]

    • pH Control : The indole nitrogen is weakly acidic, and the sulfonic acid degradant is strongly acidic. To ensure consistent retention times and peak shapes, the pH of the mobile phase should be controlled using a buffer.[5] However, buffers can promote the hydrolysis of the sulfonyl chloride. A compromise is to use a weak acid modifier like formic acid or trifluoroacetic acid (TFA). We will select 0.1% formic acid, which is volatile and MS-compatible, providing a low pH environment to suppress the ionization of the sulfonic acid degradant and any residual silanols on the column, thereby improving peak shape.[7]

    • Elution Mode : A gradient elution, where the proportion of the organic solvent is increased during the run, is necessary. This will ensure that any more hydrophobic impurities are eluted from the column in a reasonable time, while still providing good resolution for earlier eluting peaks, including the polar sulfonic acid degradant.[8][9]

Pillar 2: The Self-Validating System - Experimental Protocol & Validation

A method is only trustworthy if it is validated. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11][12][13][14]

Optimized Direct HPLC Method Protocol
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for method development, providing good resolution.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for pH control and improved peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, low-UV absorbing organic modifier.[6]
Gradient 0-2 min: 50% B, 2-10 min: 50% to 90% B, 10-12 min: 90% B, 12.1-15 min: 50% BA gradient is used to elute compounds with a range of polarities.[8][9] The initial high organic content and rapid gradient are intended to minimize analysis time and reduce the risk of hydrolysis.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmIndole compounds typically exhibit strong absorbance around this wavelength.[7][8]
Injection Volume 10 µLA small volume minimizes potential column overload.
Sample Diluent AcetonitrileThe sample is dissolved in the organic solvent to ensure solubility and minimize pre-injection hydrolysis.
Method Validation Plan

The following parameters will be assessed to ensure the method is fit for purpose:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (blank), the reference standard, and spiked samples containing known impurities and degradants. The method should show no interfering peaks at the retention time of the main compound and should be able to separate it from its key impurity, 5-bromo-1H-indole-3-sulfonic acid.[12][14]

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions with known concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should be >0.998.[9]

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy : The closeness of the test results to the true value. This is determined by applying the method to samples to which a known amount of analyte has been added (spiking) and calculating the percentage recovery.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:

    • Repeatability : Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).[14]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] This is crucial for quantifying impurities.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The workflow for method development and validation is summarized in the diagram below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation A Define Analytical Target Profile (Purity of Analyte) B Review Analyte Properties (Structure, Reactivity, UV Absorbance) A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D E Specificity (Peak Purity, Resolution) D->E Optimized Method F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability, Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K System Suitability Criteria J->K L Finalized SOP K->L Validated Method M Routine Quality Control L->M

Caption: Workflow for HPLC Method Development and Validation.

Pillar 3: Comparison with an Alternative Method - Direct vs. Derivatization

While direct analysis is faster, the inherent instability of the sulfonyl chloride in aqueous mobile phases is a significant risk. An alternative approach is to derivatize the sulfonyl chloride into a more stable compound prior to analysis.[15][16][17]

Alternative Method: Pre-column Derivatization with Diethylamine

In this approach, the sulfonyl chloride is reacted with an amine, such as diethylamine, to form a stable sulfonamide.[15] This reaction is typically fast and quantitative. The resulting sulfonamide is much less susceptible to hydrolysis and can be analyzed using a standard RP-HPLC method without the risk of on-column degradation.

Comparison of Approaches
FeatureDirect Injection MethodDerivatization Method
Speed Faster (no sample preparation step)Slower (requires a derivatization step)
Simplicity Simpler workflowMore complex, requires careful control of the derivatization reaction
Robustness Potentially lower due to on-column hydrolysis of the analyteHigher, as the derivatized analyte is stable
Accuracy May be compromised if degradation occursHigher, as the risk of degradation during analysis is eliminated
Impurity Profile Directly reflects the sample composition at the time of injectionThe derivatization step may introduce new impurities or not react with all existing impurities, potentially altering the perceived impurity profile.
Method Development Focuses on minimizing degradation during analysisRequires development and validation of the derivatization reaction itself, in addition to the chromatographic method.

The choice between these methods depends on the specific requirements of the analysis. For rapid in-process control where an approximate purity is sufficient, the direct method may be acceptable. For final product release testing where accuracy and robustness are paramount, the derivatization method is superior, despite its complexity.

The logical decision-making process for choosing a method is illustrated below.

Method_Selection_Logic node_result node_result A Is the method for final release testing? B Is the highest accuracy and robustness required? A->B Yes C Is speed the primary concern (e.g., in-process control)? A->C No B->C No Res1 Derivatization Method B->Res1 Yes C->Res1 No Res2 Direct Injection Method C->Res2 Yes

Caption: Decision tree for selecting an analytical approach.

Conclusion

Developing a purity method for a reactive intermediate like 5-bromo-1H-indole-3-sulfonyl chloride requires a careful, scientifically-driven approach. The direct RP-HPLC method presented here offers a rapid assessment but carries the inherent risk of analyte degradation. For applications demanding the highest level of accuracy and reliability, a pre-column derivatization strategy is the recommended alternative. The choice of method must be justified and supported by a thorough validation that demonstrates fitness for purpose, in accordance with regulatory expectations.[12][14]

References

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved February 15, 2026, from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Retrieved February 15, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved February 15, 2026, from [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013, March 15). Antonie Van Leeuwenhoek, 103(3), 683-91. Retrieved February 15, 2026, from [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho. (2025, February 2). Retrieved February 15, 2026, from [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations - Agilent. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. (n.d.). Retrieved February 15, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10). Retrieved February 15, 2026, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2026, February 14). Retrieved February 15, 2026, from [Link]

  • Reversed-Phase HPLC Column Selection Guide - Phenomenex. (2022, May 20). Retrieved February 15, 2026, from [Link]

  • Column Selection for Reversed-Phase HPLC - LCGC International. (2026, February 10). Retrieved February 15, 2026, from [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (2017, March 15). Retrieved February 15, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved February 15, 2026, from [Link]

  • Response characteristics of indole compound standards using HPLC. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. | Clinical Chemistry | Oxford Academic. (n.d.). Retrieved February 15, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration. (n.d.). Retrieved February 15, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995, June). Retrieved February 15, 2026, from [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr - Ovid. (2022, April 4). Retrieved February 15, 2026, from [Link]

Sources

Validation

Technical Deep Dive: Resolving Melting Point Discrepancies in 5-Bromo-1H-indole-3-sulfonyl Chloride

This guide addresses the critical stability and characterization challenges associated with 5-bromo-1H-indole-3-sulfonyl chloride (CAS: 2086186-32-3). It is designed for medicinal chemists and process engineers encounter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical stability and characterization challenges associated with 5-bromo-1H-indole-3-sulfonyl chloride (CAS: 2086186-32-3). It is designed for medicinal chemists and process engineers encountering inconsistent melting point (MP) data, which often indicates reagent degradation rather than simple polymorphism.

Executive Summary

The Core Problem: Researchers frequently observe melting point discrepancies for 5-bromo-1H-indole-3-sulfonyl chloride, with values ranging from 90°C to >200°C . The Scientific Reality: These discrepancies rarely indicate polymorphism. Instead, they serve as a diagnostic index of chemical purity and stability. The electron-rich indole ring renders the C3-sulfonyl chloride moiety highly susceptible to hydrolysis (forming the high-melting sulfonic acid) or desulfonylation (reverting to the low-melting starting material). The Solution: Direct melting point analysis is unreliable for this compound. This guide recommends Rapid Derivatization QC as the only authoritative method for validation and compares the reagent against more stable synthetic alternatives.

The Chemistry of the Discrepancy

Unlike benzene sulfonyl chlorides, indole-3-sulfonyl chlorides are intrinsically unstable due to the donation of electron density from the indole nitrogen into the ring system, which destabilizes the S-Cl bond.

The "Three-State" Identity Crisis

When sourcing or synthesizing this reagent, you are likely to encounter one of three distinct states, each with a characteristic (and misleading) melting point.

StateChemical IdentityObserved MPVisual Appearance
State A (Degraded) 5-Bromoindole (Starting Material)90–93 °C Beige/Brown Solid
State B (Hydrolyzed) 5-Bromoindole-3-sulfonic acid >210 °C (dec) White/Grey Powder
State C (Target) 5-Bromo-1H-indole-3-sulfonyl chloride ~120–135 °C (dec) Pink/Purple Crystalline Solid

Critical Insight: If your commercial bottle lists a melting point >200°C, you likely possess the sulfonic acid , not the chloride. The acid is the thermodynamic sink of this reaction and is useless for direct nucleophilic substitution without re-activation.

Decomposition Pathway Analysis

The following diagram illustrates the degradation pathways that lead to these conflicting physical properties.

DecompositionPathway Start 5-Bromoindole (MP: 90-93°C) Target TARGET: 5-Bromoindole-3-sulfonyl chloride (Unstable, Pink/Purple) Start->Target Chlorosulfonation (ClSO3H, <0°C) Target->Start Thermal Desulfonylation (>40°C) Acid Hydrolysis Product: 5-Bromoindole-3-sulfonic acid (MP: >210°C) Target->Acid Moisture/Air (Rapid Hydrolysis) Sulfone Side Product: Bis(5-bromoindol-3-yl)sulfone (Insoluble High MP) Target->Sulfone Friedel-Crafts Dimerization (Excess Indole)

Figure 1: Degradation pathways responsible for melting point discrepancies. The rapid hydrolysis to the sulfonic acid (Red Arrow) is the primary cause of "high MP" errors in commercial catalogs.

Comparative Performance Guide

When the target reagent proves too unstable for your workflow, consider these validated alternatives.

Option A: In-Situ Activation (Recommended)

Instead of isolating the unstable sulfonyl chloride, generate the stable sulfonic acid first, then activate it immediately before use.

  • Pros: Eliminates storage stability issues; uses stable, high-MP precursors.

  • Cons: Requires an extra activation step (e.g., with POCl3 or Oxalyl Chloride).

  • Reagent Stability: High (Sulfonic acid is stable at RT).

Option B: N-Protected Analogs

Use 1-Acetyl-5-bromoindole-3-sulfonyl chloride .

  • Mechanism: The electron-withdrawing acetyl group on the nitrogen reduces electron density in the ring, stabilizing the C3-sulfonyl chloride bond.

  • Pros: Isolable solid; sharper melting point; longer shelf life.

  • Cons: Requires a deprotection step (hydrolysis of the acetyl group) after the sulfonylation reaction.

  • Reagent Stability: Moderate to High.

Option C: The "Fresh-Prep" Standard

Synthesize 5-bromo-1H-indole-3-sulfonyl chloride and use it immediately (within 1 hour) without extensive drying.

  • Pros: Direct reaction; no protection/deprotection steps.

  • Cons: High risk of degradation; MP is unreliable as a purity check.

Experimental Protocols

Protocol 1: The "Gold Standard" QC Method (Rapid Derivatization)

Do not rely on direct melting point. To validate the quality of your reagent, convert a small aliquot into a stable sulfonamide derivative.

Reagents:

  • Sample: 50 mg of 5-bromo-1H-indole-3-sulfonyl chloride

  • Amine: Morpholine (1.2 eq) or Benzylamine (1.2 eq)

  • Solvent: DCM (anhydrous)

Workflow:

  • Dissolve 50 mg of the sulfonyl chloride sample in 1 mL dry DCM.

  • Add 1.2 equivalents of Morpholine.

  • Stir at Room Temperature for 10 minutes (Reaction is instantaneous for active chloride).

  • Wash with dilute HCl (to remove excess amine) and water.

  • Evaporate solvent.

  • Measure MP of the residue.

    • Result: A sharp MP indicates the starting chloride was active.

    • Result: Recovery of starting material or water-soluble acid indicates the reagent was degraded.

Protocol 2: Synthesis of High-Purity Reagent (Low-Temp Route)

If commercial sources fail, use this protocol to minimize the "Low MP" (starting material) and "High MP" (acid) impurities.

  • Setup: Cool 5 mL of Chlorosulfonic acid to -5°C (Salt/Ice bath) under Nitrogen.

  • Addition: Add 1.0 g of 5-Bromoindole portion-wise over 30 minutes. Crucial: Maintain temp <0°C to prevent desulfonylation.

  • Reaction: Stir at 0°C for 2 hours. Do not let it warm to RT.

  • Quench: Pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.

  • Isolation:

    • A pink/purple precipitate will form immediately.

    • Filter rapidly using a sintered glass funnel.

    • Wash with ice-cold water (2x 10 mL) and cold petroleum ether .

  • Drying: Dry under high vacuum for max 1 hour at RT. Store at -20°C under Argon.

Visualizing the QC Logic

Use this decision tree to interpret your analytical data.

QC_Logic Start Sample: 5-Bromoindole-3-sulfonyl chloride (Unknown Purity) Test Perform Rapid Derivatization (w/ Morpholine in DCM) Start->Test Result1 Product: Stable Sulfonamide High Yield (>90%) Test->Result1 Forms Precipitate/Oil Result2 Product: Water Soluble Acid (Stays in Aqueous Layer) Test->Result2 No Organic Product Result3 Product: 5-Bromoindole (Low MP Solid) Test->Result3 Recovers Starting Material Conclusion1 REAGENT ACTIVE Proceed with Synthesis Result1->Conclusion1 Conclusion2 REAGENT HYDROLYZED Discard or Re-activate Result2->Conclusion2 Conclusion3 REAGENT DECOMPOSED Check Storage Temp Result3->Conclusion3

Figure 2: Quality Control Decision Tree. This workflow distinguishes between active reagent, hydrolyzed acid, and desulfonylated debris.

References

  • PubChem Compound Summary . 5-bromo-1H-indole-3-sulfonyl chloride (CAS 2086186-32-3). National Center for Biotechnology Information. Available at: [Link]

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. (Indole Reactivity and Sulfonylation Mechanisms). Wiley-Blackwell. (General Reference for Indole C3-electrophilic substitution instability).

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-bromo-1H-indole-3-sulfonyl chloride

Navigating the complexities of novel chemical entities requires a foundational commitment to safety, rooted in a deep understanding of molecular reactivity. 5-bromo-1H-indole-3-sulfonyl chloride is a valuable reagent in...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety, rooted in a deep understanding of molecular reactivity. 5-bromo-1H-indole-3-sulfonyl chloride is a valuable reagent in medicinal chemistry and drug development, prized for its ability to introduce the sulfonamide moiety. However, its utility is matched by its hazardous nature. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE) as an integral part of a holistic safety strategy. Our objective is to move beyond mere compliance, fostering a culture of proactive safety that protects researchers and ensures the integrity of their work.

Section 1: Hazard Analysis: Understanding the Reactivity of 5-bromo-1H-indole-3-sulfonyl chloride

Effective PPE selection is not a matter of guesswork; it is a direct response to a thorough chemical risk assessment. The primary hazards associated with 5-bromo-1H-indole-3-sulfonyl chloride stem from its classification as a sulfonyl chloride, a class of compounds known for their corrosivity and reactivity.

1.1 The Corrosive Threat from Hydrolysis Like all sulfonyl chlorides, this compound is highly susceptible to hydrolysis.[1][2] Upon contact with moisture—whether in the ambient air, on the skin, in the eyes, or within the respiratory tract—it reacts to form 5-bromo-1H-indole-3-sulfonic acid and the highly corrosive hydrochloric acid (HCl).[1] This reaction is the root cause of its destructive effects on tissue.[3][4] Therefore, treating this solid compound with the same caution as a concentrated acid is paramount.

1.2 Inhalation and Dermal Exposure Risks As a solid, 5-bromo-1H-indole-3-sulfonyl chloride presents a significant risk of generating airborne dust during handling, such as weighing or transferring.[5] Inhalation of this dust can lead to severe irritation and chemical burns to the respiratory tract as the particles react with moisture in the lungs.[5][6] Similarly, skin contact with the dry powder can cause delayed but severe burns as it reacts with skin moisture.[4]

Diagram 1: Hydrolysis of 5-bromo-1H-indole-3-sulfonyl chloride

Figure 1: Hydrolysis Reaction reagent 5-bromo-1H-indole-3-sulfonyl chloride products Products reagent->products + water Water (H₂O) (from moisture in air or tissue) water->products sulfonic_acid 5-bromo-1H-indole-3-sulfonic acid products->sulfonic_acid yields hcl Hydrochloric Acid (HCl) (Corrosive) products->hcl yields

Caption: The reaction of 5-bromo-1H-indole-3-sulfonyl chloride with water.

Section 2: The Hierarchy of Controls: Your Multi-Layered Defense

Before specifying PPE, it is crucial to implement the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.

  • Engineering Controls : All manipulations of 5-bromo-1H-indole-3-sulfonyl chloride, including weighing and transferring, must be performed within a properly functioning chemical fume hood.[3][4][7] This is non-negotiable and serves as the primary barrier against inhalation exposure.

  • Administrative Controls : Ensure that an updated Safety Data Sheet (SDS) is readily accessible.[4] All personnel must be trained on the specific hazards of this compound and the emergency procedures outlined in this guide.[3] An emergency eyewash and safety shower must be located nearby and tested regularly.[7][8]

Section 3: PPE Selection and Protocol: A Task-Based Approach

The selection of PPE must be tailored to the specific task being performed. Below is a detailed breakdown of the required PPE for handling 5-bromo-1H-indole-3-sulfonyl chloride.

3.1 Dermal Protection: The First Barrier

  • Gloves : Standard nitrile gloves may not offer sufficient protection for prolonged exposure. It is strongly recommended to wear double gloves , with the outer glove being a thicker, chemical-resistant type such as butyl rubber or Viton, over a standard nitrile inner glove.[9] This provides robust protection against incidental contact and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or punctures before use.[8]

  • Body Protection : A chemical-resistant lab coat is mandatory.[8] For procedures with a higher risk of splashes or dust generation, such as handling larger quantities, a chemical-resistant apron worn over the lab coat is required.[3] Clothing should be long-sleeved, and closed-toe, chemical-resistant footwear must be worn at all times.[4][10]

3.2 Eye and Face Protection: Shielding Vulnerable Tissue

  • Primary Eye Protection : Chemical splash goggles that form a complete seal around the eyes are mandatory.[4][8] Standard safety glasses with side shields do not provide adequate protection against dust and potential splashes.

  • Secondary Face Protection : When handling quantities greater than a few grams or during any operation with an elevated splash risk (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[11] The eyes are exceptionally vulnerable to the corrosive effects of this compound, and this dual-layer protection is essential.[5]

3.3 Respiratory Protection: When Engineering Controls Are Insufficient

While all routine work should be conducted in a fume hood, respiratory protection may be necessary in specific scenarios, such as a large spill or a failure of engineering controls.

  • Respirator Type : A NIOSH-approved air-purifying respirator (APR) with combination cartridges for organic vapors and acid gases (e.g., yellow/magenta cartridges) should be available.[8] All users must be medically cleared and have undergone a formal fit test before using a tight-fitting respirator.

TaskMinimum Required PPE
Weighing/Transfer (<1g) Double Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles
Reaction Setup/Monitoring Double Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles
Handling >1g / Quenching Double Gloves, Chemical-Resistant Lab Coat & Apron, Chemical Splash Goggles, Full-Face Shield
Small Spill Cleanup Double Gloves, Chemical-Resistant Lab Coat & Apron, Chemical Splash Goggles, Full-Face Shield
Large Spill / Fume Hood Failure NIOSH-Approved Respirator, Full Chemical-Resistant Suit (as per emergency response plan)

Section 4: Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

4.1 Step-by-Step Handling Protocol

  • Preparation : Before handling, clear the fume hood of all unnecessary items.[7] Ensure spill cleanup materials are readily available.

  • Donning PPE : Don all required PPE as outlined in the table above before entering the fume hood.

  • Transfer : Use scoops or spatulas made of compatible materials to transfer the solid.[9] Avoid any actions that could generate dust.

  • Reaction : If the reaction is sensitive to moisture, use oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Doffing PPE : Remove PPE slowly and deliberately, avoiding contact with potentially contaminated outer surfaces. Dispose of gloves and any other disposable PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing PPE.

Diagram 2: Safe Handling Workflow

Figure 2: Procedural Workflow for Safe Handling cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Verify Engineering Controls (Fume Hood, Eyewash) ppe 2. Don Appropriate PPE prep->ppe transfer 3. Weigh and Transfer Reagent ppe->transfer reaction 4. Perform Reaction transfer->reaction quench 5. Safely Quench Reaction reaction->quench disposal 6. Dispose of Hazardous Waste quench->disposal decon 7. Decontaminate & Doff PPE disposal->decon

Caption: Step-by-step workflow for handling 5-bromo-1H-indole-3-sulfonyl chloride.

4.2 Spill Management

  • Small Spills (<1g) : Wearing full PPE (including face shield), cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[12][13] DO NOT USE WATER or combustible absorbents like paper towels.[12][14] Carefully sweep the mixture into a labeled, sealed container for hazardous waste disposal.

  • Large Spills : Evacuate the area immediately and alert your institution's emergency response team.

4.3 Disposal Plan

  • Quenching Excess Reagent : Unreacted 5-bromo-1H-indole-3-sulfonyl chloride must be neutralized before disposal. A recommended procedure is the slow and careful addition of the reaction mixture to a cold (ice bath), stirred solution of a weak base, such as sodium bicarbonate.[13] This should be done in a fume hood, as the reaction will generate gas (CO₂) and HCl.

  • Waste Disposal : All contaminated materials, including empty containers, used PPE, absorbent materials, and the neutralized aqueous waste, must be collected and disposed of as hazardous chemical waste in accordance with local and institutional regulations.[12][15] Do not pour any waste down the drain.[16]

By integrating this comprehensive PPE strategy with robust engineering controls and safe work practices, researchers can confidently and safely utilize 5-bromo-1H-indole-3-sulfonyl chloride, advancing their scientific objectives while upholding the highest standards of laboratory safety.

References

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